molecular formula C11H15NO2 B1425143 1-(4-Propoxyphenyl)ethanone oxime CAS No. 91246-60-5

1-(4-Propoxyphenyl)ethanone oxime

Cat. No.: B1425143
CAS No.: 91246-60-5
M. Wt: 193.24 g/mol
InChI Key: YKWQJIJVMOLTFK-UHFFFAOYSA-N
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Description

1-(4-Propoxyphenyl)ethanone oxime is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Propoxyphenyl)ethanone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Propoxyphenyl)ethanone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(4-propoxyphenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-8-14-11-6-4-10(5-7-11)9(2)12-13/h4-7,13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWQJIJVMOLTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Characterization of 1-(4-Propoxyphenyl)ethanone Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 1-(4-Propoxyphenyl)ethanone oxime, a derivative of acetophenone, represents a class of compounds with significant potential in medicinal chemistry, owing to the versatile reactivity of the oxime functional group. This technical guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 1-(4-Propoxyphenyl)ethanone oxime. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to offer a comprehensive understanding of the characterization of this compound.

The structural integrity and purity of a compound are paramount, and the synergistic use of multiple spectroscopic techniques provides a robust and self-validating approach to its characterization. This guide will delve into the expected spectral features of 1-(4-Propoxyphenyl)ethanone oxime, drawing upon data from analogous compounds and fundamental spectroscopic principles.

Synthesis and Structural Framework

The synthesis of 1-(4-Propoxyphenyl)ethanone oxime is typically achieved through a condensation reaction between 1-(4-propoxyphenyl)ethanone and hydroxylamine, often in the presence of a base. This reaction transforms the ketone's carbonyl group into an oxime, a key structural change that is readily observable through spectroscopic methods.

Synthesis Ketone 1-(4-Propoxyphenyl)ethanone Oxime 1-(4-Propoxyphenyl)ethanone Oxime Ketone->Oxime Condensation Reaction Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Oxime

Caption: Synthetic pathway of 1-(4-Propoxyphenyl)ethanone oxime.

A critical aspect of the structure of unsymmetrical ketoximes is the potential for E/Z isomerism about the C=N double bond. Theoretical calculations and experimental observations of analogous acetophenone oximes suggest that the E-isomer is generally more stable and, therefore, the predominant form. This guide will primarily focus on the characterization of the major E-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the compound's structure.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Propoxyphenyl)ethanone oxime in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of 1-(4-Propoxyphenyl)ethanone oxime is expected to show distinct signals corresponding to the aromatic protons, the propoxy group, the methyl group of the ethanone moiety, and the hydroxyl proton of the oxime.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
N-OH~9.5 (broad s)Singlet (broad)1H-
Ar-H (ortho to C=N)~7.55Doublet2H~8.8
Ar-H (ortho to O-C₃H₇)~6.90Doublet2H~8.8
-OCH₂-~3.95Triplet2H~6.6
-CH₃ (ethanone)~2.25Singlet3H-
-CH₂- (propyl)~1.80Sextet2H~7.4
-CH₃ (propyl)~1.05Triplet3H~7.4
  • Expertise & Experience: The broad singlet for the N-OH proton is characteristic and its chemical shift can be concentration and solvent-dependent. The para-substituted aromatic ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets. The electron-donating propoxy group shields the ortho protons, shifting them upfield compared to the protons ortho to the electron-withdrawing oxime group.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=N~155.5
Ar-C (ipso, attached to O)~160.0
Ar-C (ipso, attached to C=N)~129.0
Ar-CH (ortho to C=N)~127.5
Ar-CH (ortho to O)~114.5
-OCH₂-~69.5
-CH₂- (propyl)~22.5
-CH₃ (ethanone)~12.5
-CH₃ (propyl)~10.5
  • Trustworthiness: The chemical shifts are predicted based on data from structurally similar compounds, such as 1-(4-methoxyphenyl)ethanone oxime. The presence of the propoxy group instead of a methoxy group will have a minor effect on the aromatic carbon shifts but will introduce the characteristic signals for the propyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The key diagnostic feature in the formation of 1-(4-Propoxyphenyl)ethanone oxime from its ketone precursor is the disappearance of the strong carbonyl (C=O) absorption and the appearance of characteristic oxime absorptions.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment or the clean ATR crystal, followed by the sample spectrum.

  • Data Processing: The data is typically presented as a plot of transmittance versus wavenumber.

Characteristic IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
O-H stretch (oxime)3300 - 3100Broad, MediumHydrogen bonding can significantly broaden this peak.
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)2960 - 2850Medium-Strong
C=N stretch (oxime)~1665Medium
C=C stretch (aromatic)1610, 1515Medium-Strong
C-O stretch (ether)~1245Strong
N-O stretch (oxime)~945Medium
  • Authoritative Grounding: The conversion of the ketone to the oxime is unequivocally confirmed by the absence of the strong C=O stretching band, which is typically observed around 1680 cm⁻¹ for the precursor, 1-(4-propoxyphenyl)ethanone. The presence of the broad O-H stretch and the C=N stretch are definitive indicators of the oxime functional group[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering valuable clues to its structure. For 1-(4-Propoxyphenyl)ethanone oxime, high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like GC or LC.

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, typically forming the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Predicted Mass Spectral Data

The molecular formula of 1-(4-Propoxyphenyl)ethanone oxime is C₁₁H₁₅NO₂.

  • Molecular Weight: 193.25 g/mol [2][3]

  • Expected Molecular Ion Peak (ESI-MS): [M+H]⁺ at m/z 194.1176

Fragmentation Analysis

The fragmentation pattern provides structural information. Key expected fragmentation pathways for the protonated molecule include:

Fragmentation M_H [M+H]⁺ m/z = 194 Loss_H2O Loss of H₂O m/z = 176 M_H->Loss_H2O Loss_C3H7 Loss of Propyl Radical m/z = 151 M_H->Loss_C3H7 Loss_OC3H7 Loss of Propoxy Radical m/z = 135 M_H->Loss_OC3H7

Caption: Predicted fragmentation pathways for 1-(4-Propoxyphenyl)ethanone oxime.

  • Loss of Water: A common fragmentation for oximes is the loss of a water molecule from the protonated molecular ion.

  • Cleavage of the Propoxy Group: Fragmentation of the ether linkage can occur, leading to the loss of a propyl radical (C₃H₇•) or a propoxy radical (OC₃H₇•). Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.

Conclusion

The comprehensive spectroscopic analysis of 1-(4-Propoxyphenyl)ethanone oxime, integrating NMR, IR, and MS data, provides a robust framework for its structural confirmation and purity assessment. The characteristic signals in each spectrum, from the distinct proton and carbon environments in NMR to the specific vibrational modes in IR and the molecular weight and fragmentation patterns in MS, collectively offer a detailed molecular fingerprint. This guide provides the foundational knowledge and expected data for researchers to confidently identify and characterize this compound, ensuring the integrity of their scientific endeavors.

References

  • Bozbey, I., Uslu, H., Türkmenoğlu, B., Özdemir, Z., Karakurt, A., & Levent, S. (2022). Conventional and microwave prompted synthesis of aryl(Alkyl)azole oximes, 1H-NMR spectroscopic determination of E/Z isomer ratio and HOMO-LUMO analysis. Journal of Molecular Structure, 1251, 132077.
  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Gordillo, B., et al. (2017). An example of 1H-NMR spectrum of isomers 1-E,E and 1-E,Z in CDCl3; and 1-Z,Z in acetone-d6.
  • Intermolecular Cope-Type Hydroamination of Alkenes and Alkynes - Supporting Information. (n.d.).
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  • Mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

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  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanone oxime. Retrieved February 23, 2026, from [Link]

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  • Spectroscopic Fingerprints of Oxime Ester Isomers: A Compar
  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. (n.d.). PMC.
  • Figure S24. 13 C NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). (n.d.).
  • (PDF) Synthesis and Characterization of Novel Oxime Derivatives. (2025, August 7).
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  • Selective Synthesis of E and Z Isomers of Oximes. (n.d.).
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  • Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. (2019, May 31). DergiPark.

Sources

solubility of 1-(4-Propoxyphenyl)ethanone oxime in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Determination of 1-(4-Propoxyphenyl)ethanone oxime

Executive Summary

The solubility of a chemical compound is a critical physicochemical property that dictates its behavior in various systems, profoundly impacting its suitability for applications ranging from pharmaceutical development to material science. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is indispensable for formulation, bioavailability, and process chemistry. This guide provides an in-depth technical overview of the principles and methodologies for determining the solubility of 1-(4-Propoxyphenyl)ethanone oxime. While specific experimental data for this compound is not widely published, this document serves as a complete methodological framework. It explains the causality behind experimental choices, details robust protocols for thermodynamic solubility determination, and explores modern predictive technologies. By treating 1-(4-Propoxyphenyl)ethanone oxime as a model compound, this guide equips researchers with the foundational knowledge and practical steps required to accurately characterize the solubility of novel chemical entities.

Introduction to 1-(4-Propoxyphenyl)ethanone oxime

1-(4-Propoxyphenyl)ethanone oxime is an organic compound belonging to the oxime class. Understanding its molecular structure is the first step in predicting its solubility behavior.

  • Chemical Structure: C₁₁H₁₅NO₂

  • CAS Number: 91246-60-5

  • Molecular Weight: 193.24 g/mol

The molecule consists of a phenyl ring substituted with a propoxy group and an ethanone oxime group.

Caption: Structure of 1-(4-Propoxyphenyl)ethanone oxime.

Structural Analysis for Solubility Prediction:

  • Hydrogen Bonding: The oxime group (-NOH) is a key feature, containing both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the nitrogen atom). This suggests potential solubility in protic solvents like water and alcohols.

  • Polarity: The ether linkage (-O-) in the propoxy group and the polar C=N and N-O bonds contribute to the molecule's overall polarity.

  • Lipophilicity: The phenyl ring and the three-carbon propyl chain are nonpolar, contributing to the molecule's lipophilic (fat-loving) character. The predicted XLogP3 value for the parent ketone, 1-(4-propoxyphenyl)ethanone, is 2.4, indicating a significant degree of lipophilicity.[1]

This duality—polar, hydrogen-bonding capabilities combined with significant nonpolar regions—suggests that 1-(4-Propoxyphenyl)ethanone oxime will exhibit varied solubility across different solvents, likely being poorly soluble in water but more soluble in organic solvents.

Fundamental Principles of Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like."[2] This means a solute will dissolve best in a solvent that has similar intermolecular forces.

  • For Polar Solvents (e.g., Water, Ethanol): Dissolution is driven by the ability of the solvent to form strong interactions, such as hydrogen bonds or dipole-dipole interactions, with the solute's polar functional groups. The energy gained from these new solute-solvent interactions must overcome the energy of the solute's crystal lattice and the solvent's self-association.

  • For Nonpolar Solvents (e.g., Hexane, Toluene): Dissolution is driven by weaker van der Waals forces (London dispersion forces). Polar compounds are often insoluble in nonpolar solvents because the strong solute-solute interactions are not sufficiently compensated by weak solute-solvent interactions.

The interplay of the functional groups in 1-(4-Propoxyphenyl)ethanone oxime dictates its solubility profile. The oxime group will favor polar interactions, while the propoxy-phenyl moiety will favor nonpolar interactions.

G cluster_solute 1-(4-Propoxyphenyl)ethanone oxime cluster_solvents Solvent Types Solute Solute Molecule Oxime Oxime Group (-NOH) (Polar, H-Bonding) Solute->Oxime favors PropoxyPhenyl Propoxy-Phenyl Group (Nonpolar/Lipophilic) Solute->PropoxyPhenyl favors PolarSolvent Polar Solvents (e.g., Water, Ethanol) Oxime->PolarSolvent Strong Interaction (Higher Solubility) NonpolarSolvent Nonpolar Solvents (e.g., Hexane, Toluene) Oxime->NonpolarSolvent Weak Interaction (Lower Solubility) PropoxyPhenyl->PolarSolvent Weak Interaction (Lower Solubility) PropoxyPhenyl->NonpolarSolvent Favorable Interaction (Higher Solubility)

Caption: "Like Dissolves Like" principle applied to the target molecule.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent in the presence of excess solid solute at a specific temperature and pressure. It is a critical parameter for drug formulation and lead optimization, as it represents the true maximum concentration achievable.[3] The gold-standard technique for its determination is the Shake-Flask Method .[4]

Causality Behind the Shake-Flask Method

The choice of the shake-flask method is deliberate. It is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.[4]

  • Why excess solid? The continuous presence of the solid phase is mandatory to ensure the solution remains saturated. If all the solid were to dissolve, the measurement would merely be a concentration, not the solubility limit.[5]

  • Why agitation? Shaking or stirring increases the surface area of contact between the solute and solvent, accelerating the dissolution process and ensuring the entire volume of the solvent reaches equilibrium faster.[5] A typical speed is around 300 RPM.[5]

  • Why wait for 24-72 hours? Reaching equilibrium is not instantaneous. Allowing sufficient time (e.g., 24, 48, or 72 hours) ensures that the rate of dissolution equals the rate of precipitation, resulting in a stable, saturated solution.[3][5][6] Taking samples at multiple time points (e.g., 24h and 48h) is a self-validating step; if the concentration is unchanged, equilibrium has been reached.[6]

  • Why temperature control? Solubility is temperature-dependent. Conducting the experiment in a temperature-controlled incubator is crucial for reproducibility and accuracy.[4]

Detailed Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of solid 1-(4-Propoxyphenyl)ethanone oxime to a series of glass vials. The amount should be sufficient to ensure solid material remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., water, ethanol, acetone) to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stirring plate within an incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for 24-72 hours.[4][7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter or centrifuge it at high speed.[4][7] This step is critical to avoid artificially high concentration readings.

  • Dilution & Analysis: Immediately dilute the clear filtrate with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Determine the concentration of the diluted sample using a pre-validated analytical method, such as UV-Vis Spectroscopy or HPLC.

Analytical Quantification Methods

The concentration of the saturated solution can be determined by several techniques.[8]

  • UV-Vis Spectroscopy: A rapid method suitable for compounds with a strong chromophore.

    • Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).

    • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each at λmax and plot absorbance versus concentration. The resulting linear curve (following the Beer-Lambert Law) is used to determine the concentration of unknown samples.[9]

  • High-Performance Liquid Chromatography (HPLC): A more specific and accurate method, capable of separating the analyte from any impurities or degradants.[4][8]

    • Method Development: Develop an HPLC method (selecting an appropriate column, mobile phase, and detector) that gives a sharp, well-resolved peak for the compound.

    • Create a Calibration Curve: Inject a series of standard solutions of known concentrations and plot the peak area versus concentration.

    • Sample Analysis: Inject the filtered and diluted sample from the shake-flask experiment and determine its concentration from the calibration curve.

G start Start: Add Excess Solute to Vial add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate with Agitation (24-72h, Constant Temp) add_solvent->equilibrate phase_separation Phase Separation: Filter or Centrifuge equilibrate->phase_separation dilute Dilute Clear Supernatant phase_separation->dilute quantify Quantify Concentration dilute->quantify hplc HPLC Analysis quantify->hplc uv_vis UV-Vis Analysis quantify->uv_vis end Result: Thermodynamic Solubility hplc->end uv_vis->end

Caption: Experimental workflow for thermodynamic solubility determination.

Data Presentation and Interpretation

Solubility data should be presented clearly in a tabular format, including the solvent, temperature, and measured solubility in standard units (e.g., mg/mL or µM). Including solvent properties aids in interpretation.

Table 1: Illustrative Solubility Data for 1-(4-Propoxyphenyl)ethanone oxime at 25 °C (Note: The following values are hypothetical and for illustrative purposes only, designed to reflect expected chemical principles.)

SolventSolvent TypePolarity IndexSolubility (mg/mL)
HexaneNonpolar0.1< 0.1
TolueneNonpolar, Aromatic2.415.2
DichloromethanePolar Aprotic3.185.5
AcetonePolar Aprotic5.1> 200
EthanolPolar Protic5.2120.3
WaterPolar Protic10.2< 0.01

Interpretation of (Hypothetical) Data:

  • Poor Aqueous Solubility: The very low solubility in water is expected due to the large, nonpolar propoxy-phenyl group, which dominates over the polar oxime group.

  • Insolubility in Alkanes: The lack of solubility in a nonpolar alkane like hexane suggests that van der Waals forces alone are insufficient to break the solute's crystal lattice.

  • Solubility in Aromatic and Halogenated Solvents: Solubility in toluene and dichloromethane indicates favorable interactions with the aromatic ring and the molecule's overall dipole moment.

  • High Solubility in Polar Aprotic/Protic Solvents: The high solubility in acetone and ethanol highlights the importance of the polar oxime group. Acetone is a strong hydrogen bond acceptor, while ethanol can act as both a donor and acceptor, leading to strong solute-solvent interactions.

Predictive Modeling of Solubility

In early-stage research, experimentally determining solubility for every compound in every solvent is impractical.[10] Predictive modeling using computational simulations and machine learning offers a time- and resource-efficient alternative.[11][12]

These in silico models use the chemical structure of a solute and the properties of a solvent to predict solubility.[13] They leverage large datasets of known solubility measurements to train algorithms that can then make predictions for new, untested molecules.[10][14] While these predictions may not replace experimental measurement for final validation, they are invaluable for:

  • Early-stage candidate screening: Identifying compounds with potential solubility issues early on.[11]

  • Solvent selection: Guiding the choice of solvents for chemical reactions or purification processes.[13]

  • Formulation design: Simulating the effect of different excipients and conditions to enhance solubility.[11]

Conclusion

Determining the solubility of 1-(4-Propoxyphenyl)ethanone oxime, or any compound of interest, is a systematic process grounded in fundamental chemical principles. This guide has outlined a comprehensive framework, beginning with a structural analysis to form a hypothesis, followed by a detailed, self-validating experimental protocol using the shake-flask method for determining thermodynamic solubility. The choice of analytical quantification via UV-Vis spectroscopy or HPLC depends on the required accuracy and throughput. By systematically evaluating solubility in a range of solvents with varying polarities and hydrogen-bonding capabilities, researchers can build a complete profile that is essential for guiding formulation, ensuring reliable results in biological assays, and advancing chemical development programs.

References

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Bioactive Horizons: A Technical Guide to Substituted Acetophenone Oximes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of substituted acetophenone oximes, a class of pharmacophores defined by the presence of the imine-hydroxyl (


) moiety. Beyond their traditional role as chemical intermediates, these compounds exhibit a versatile spectrum of biological activities, ranging from enzyme reactivation in organophosphate poisoning to targeted kinase inhibition in oncology.[1] This document is structured to serve drug developers and research scientists, offering mechanistic insights, structure-activity relationship (SAR) logic, and validated experimental protocols.

Chemical Foundation & Pharmacophore Dynamics

The biological efficacy of acetophenone oximes stems from the amphiphilic nature of the oxime group. The nitrogen atom acts as a weak base and hydrogen bond acceptor, while the hydroxyl group serves as a hydrogen bond donor and a weak acid.

The Pharmacophore

The core structure consists of a phenyl ring attached to an ethylideneaminooxy motif.

  • Hydrogen Bonding: The

    
     group can form extensive hydrogen bond networks with active site residues (e.g., Serine, Histidine) in enzymes like Acetylcholinesterase (AChE) or Cyclin-Dependent Kinases (CDKs).
    
  • Acid-Base Tautomerism: The acidity of the oxime proton (

    
    ) allows for ionization at physiological pH, influencing membrane permeability and solubility.
    
Synthesis Workflow

The standard synthesis involves the condensation of substituted acetophenones with hydroxylamine hydrochloride in a basic medium.

General Reaction:



Structure-Activity Relationship (SAR) Analysis

The biological activity of acetophenone oximes is heavily dictated by the electronic and steric nature of substituents on the phenyl ring.

Antibacterial & Antifungal Activity[2][3][4][5]
  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ (nitro) and -Cl/-Br (halogens), particularly at the para-position, significantly enhance antimicrobial potency.

    • Causality: EWGs increase the lipophilicity of the molecule (facilitating cell wall penetration) and the acidity of the oxime proton, potentially disrupting bacterial metabolic pathways via chelation of essential metal ions.

  • Hydrophobicity: A direct correlation exists between surface hydrophobicity and antibacterial efficacy. More hydrophobic derivatives (e.g., 3-bromo, 4-nitro) show lower Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria like S. aureus.

Antioxidant Activity[5][6][7][8]
  • Electron-Donating Groups (EDGs): The presence of -OH (hydroxyl) and -OCH₃ (methoxy) groups is critical.

    • Causality: These groups stabilize the phenoxy radical formed after hydrogen atom donation to free radicals (e.g., DPPH), effectively breaking oxidative chain reactions.

Anticancer Potential[7][9][10][11]
  • Kinase Targeting: Indirubin-based oximes and simple acetophenone oxime esters target CDKs and GSK-3β.[1]

  • Steric Factors: Bulky substituents at the ortho-position often diminish activity due to steric hindrance preventing optimal binding in the ATP-binding pocket of kinases.

Visualization: SAR & Synthesis Logic

The following diagram illustrates the synthesis pathway and the divergent biological effects based on substituent selection.

AcetophenoneOxime_SAR node_start Substituted Acetophenone node_core Acetophenone Oxime Core (C=N-OH) node_start->node_core Condensation (Base catalyzed) node_reagent NH2OH·HCl (Hydroxylamine) node_reagent->node_core node_anti_bac Antibacterial (Membrane Disruption) node_core->node_anti_bac Para-NO2 / Halogens (↑ Lipophilicity) node_anti_ox Antioxidant (Radical Scavenging) node_core->node_anti_ox Poly-OH / -OMe (Radical Stabilization) node_anti_can Anticancer (Kinase Inhibition) node_core->node_anti_can Indirubin Scaffolds (ATP Competition)

Caption: Synthesis flow and substituent-dependent biological divergence of acetophenone oximes.

Core Biological Activities[11]

Enzyme Reactivation (AChE/BChE)

Acetophenone oximes are structural analogs to standard antidotes (like Pralidoxime) used in organophosphate (OP) poisoning.

  • Mechanism: The nucleophilic oxygen of the oxime moiety attacks the phosphorus atom of the OP-inhibited enzyme, displacing the phosphoryl group and restoring enzyme function.

  • Selectivity: While pyridinium oximes are standard, non-quaternary acetophenone oximes offer better blood-brain barrier (BBB) penetration, crucial for treating central nervous system effects of nerve agents.

Anticancer Mechanisms
  • Cell Cycle Arrest: Derivatives have been shown to arrest cells at the G1/S or G2/M phase by inhibiting Cyclin-Dependent Kinases (CDKs).[1]

  • Apoptosis: Induction of apoptosis is often mediated through mitochondrial pathways (loss of

    
    ) and caspase-3 activation.
    
Antimicrobial Efficacy

Data indicates broad-spectrum activity.

  • Fungal Targets: Disruption of ergosterol biosynthesis in Candida albicans.

  • Bacterial Targets: Interference with biofilm formation in P. aeruginosa.

Comparative Activity Table (Representative Data):

Substituent (R)Target OrganismActivity MetricValue (approx)Reference
4-NO₂S. aureusMIC25 µg/mL[1]
4-OHDPPH RadicalIC₅₀11.02 µg/mL[2]
Indirubin-3'-oximeMCF-7 (Breast Cancer)IC₅₀5.4 µM[3]
3-BrE. coliZone of Inhibition22 mm[4]

Experimental Protocols

These protocols are designed for reproducibility and include critical validation steps.

Protocol A: General Synthesis of Acetophenone Oximes

Objective: Efficient conversion of ketone to oxime with high purity.

  • Preparation: Dissolve 0.01 mol of the substituted acetophenone in 15 mL of Ethanol (95%).

  • Reagent Addition: Add a solution of Hydroxylamine Hydrochloride (0.015 mol) and Sodium Acetate (0.015 mol) dissolved in 5 mL of deionized water.

    • Note: Sodium acetate acts as a buffer to neutralize the HCl released, driving the equilibrium forward.

  • Reflux: Heat the mixture under reflux for 2–4 hours. Monitor progress via TLC (Solvent system: n-Hexane:Ethyl Acetate 7:3).

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water. The oxime will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

  • Validation: Confirm structure via melting point determination and FTIR (Look for

    
     stretch at ~1600–1640 cm⁻¹ and broad 
    
    
    
    stretch at 3200–3400 cm⁻¹).
Protocol B: DPPH Radical Scavenging Assay (Antioxidant)

Objective: Quantify the hydrogen-donating capacity.[2]

  • Stock Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Protect from light.

  • Sample Preparation: Prepare serial dilutions of the oxime derivative in methanol (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Incubation: Mix 1 mL of sample solution with 3 mL of DPPH solution. Vortex vigorously.

  • Control: Use Ascorbic Acid (Vitamin C) as a positive control standard. Use Methanol + DPPH as the negative control (blank).

  • Measurement: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    
    • Output: Plot % Inhibition vs. Concentration to determine the IC₅₀ value.

Protocol C: Broth Microdilution Assay (Antibacterial MIC)

Objective: Determine the lowest concentration inhibiting visible bacterial growth.

  • Inoculum: Prepare a bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard (~

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: Use a 96-well sterile microplate. Add 100 µL of MHB to all wells.

  • Compound Addition: Add 100 µL of the oxime stock (dissolved in DMSO, <1% final conc) to the first column. Perform serial 2-fold dilutions across the plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Controls:

    • Growth Control: Bacteria + Broth + DMSO (no drug).

    • Sterility Control: Broth only.

    • Positive Control: Ciprofloxacin or Ampicillin.[3]

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no turbidity. Verify by adding Resazurin dye (turns pink in presence of live bacteria) if turbidity is ambiguous.

Visualized Mechanism of Action

The following diagram details the multi-target mechanism of acetophenone oximes in a cellular context.

MOA_Mechanism node_drug Acetophenone Oxime (Systemic Circulation) node_membrane Cell Membrane (Passive Diffusion) node_drug->node_membrane node_kinase Kinase Inhibition (CDK / GSK-3β) node_membrane->node_kinase node_ros ROS Scavenging (Antioxidant) node_membrane->node_ros node_dna DNA Interaction (Minor Groove Binding) node_membrane->node_dna node_arrest G1/S or G2/M Cell Cycle Arrest node_kinase->node_arrest node_protect Cytoprotection (Reduced Oxidative Stress) node_ros->node_protect node_apoptosis Apoptosis (Cancer Cell Death) node_dna->node_apoptosis node_arrest->node_apoptosis

Caption: Multi-target cellular mechanism of acetophenone oximes leading to cytoprotection or apoptosis.

References

  • Experimental and QSAR of Acetophenones as Antibacterial Agents. PubMed. [Link]

  • Antioxidant activities of the compounds in IC50 values. ResearchGate. [Link]

  • Unlocking the Biological Versatility of Oximes towards the Anticancer Therapy. Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and antibacterial activity of oxime esters from dihydrocumic acid. BioResources. [Link]

  • The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties. MDPI. [Link]

  • Acetophenone protection against cisplatin-induced end-organ damage. PMC - NIH. [Link]

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A Theoretical Investigation into the Geometric Landscapes of Propoxyphenyl Ethanone Oximes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of the geometry of propoxyphenyl ethanone oximes. It is intended for researchers, scientists, and drug development professionals engaged in the computational analysis of oxime-containing compounds. This document outlines detailed methodologies for determining the stable conformations, geometric parameters, and spectroscopic properties of the E and Z isomers of propoxyphenyl ethanone oximes using Density Functional Theory (DFT). By elucidating the influence of the propoxy substituent on the molecular geometry, this guide establishes a robust protocol for the in-silico characterization of this important class of molecules, offering insights crucial for their application in medicinal chemistry and materials science.

Introduction: The Significance of Oxime Geometry in Molecular Design

Oximes (RR′C=N–OH) are a class of organic compounds with significant applications in synthetic chemistry and pharmacology. Their utility is often intrinsically linked to their stereochemistry, particularly the E/Z isomerism around the C=N double bond. The specific geometry of an oxime can profoundly influence its biological activity, reactivity, and material properties. Propoxyphenyl ethanone oximes, as a subset of substituted acetophenone oximes, are of particular interest due to the potential for the propoxy group to modulate the electronic and steric characteristics of the molecule, thereby influencing its interactions with biological targets or its performance in materials.

A thorough understanding of the three-dimensional structure of these molecules is paramount for rational drug design and the development of novel functional materials. While experimental techniques such as X-ray crystallography provide definitive geometric information, they are often resource-intensive and contingent on obtaining suitable crystalline material. Theoretical studies, particularly those employing quantum chemical methods, offer a powerful and accessible alternative for elucidating the geometric and electronic properties of molecules.[1][2] This guide details a comprehensive computational protocol for the theoretical investigation of propoxyphenyl ethanone oximes.

Theoretical Methodology: A Validated Approach to Geometric and Spectroscopic Prediction

The cornerstone of a reliable theoretical study is the selection of appropriate computational methods. For the analysis of organic molecules such as propoxyphenyl ethanone oximes, Density Functional Theory (DFT) has been shown to provide a favorable balance between accuracy and computational cost.[3][4][5]

Conformational Analysis: Identifying the Energetic Landscape

The initial and critical step in the theoretical study of a flexible molecule like propoxyphenyl ethanone oxime is a thorough conformational analysis. The rotation around single bonds, particularly the C(phenyl)-C(acetyl) and the C-O bonds of the propoxy group, gives rise to multiple conformers. Identifying the global minimum and other low-energy conformers is essential for an accurate representation of the molecule's properties.

Experimental Protocol: Conformational Search

  • Initial Structure Generation: Construct the initial 3D structures of both the E and Z isomers of propoxyphenyl ethanone oxime using a molecular builder.

  • Systematic Rotational Scan: Perform a systematic scan of the potential energy surface by rotating key dihedral angles. For propoxyphenyl ethanone oxime, the critical dihedrals are:

    • τ1: Defining the orientation of the propoxy group relative to the phenyl ring.

    • τ2: Defining the orientation of the acetyl oxime group relative to the phenyl ring.

  • Energy Minimization: Subject each generated conformer to an initial geometry optimization using a computationally inexpensive method, such as a semi-empirical method (e.g., AM1 or PM3) or a small basis set DFT calculation.[1]

  • Conformer Selection: Select all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the lowest energy structure for further, more accurate calculations.

Diagram: Conformational Analysis Workflow

G cluster_start Initial Structure Generation cluster_scan Conformational Search cluster_opt Initial Optimization cluster_select Conformer Selection start Build E and Z Isomers scan Systematic Dihedral Scan (τ1, τ2) start->scan opt Low-Level Geometry Optimization (e.g., AM1/PM3) scan->opt select Identify Unique Conformers within Energy Window opt->select G cluster_input Input Structures cluster_dft DFT Calculation cluster_freq Validation cluster_output Validated Output input Low-Energy Conformers dft Geometry Optimization (e.g., B3LYP/6-311++G(d,p), PCM) input->dft freq Frequency Calculation dft->freq output Optimized Geometry & Thermodynamic Data freq->output

Caption: Workflow for DFT-based geometry optimization and validation.

NMR Chemical Shift Prediction: A Tool for Isomer Differentiation

The prediction of NMR chemical shifts is a powerful application of theoretical chemistry that can aid in the experimental characterization and differentiation of isomers. [6][7] Experimental Protocol: GIAO NMR Calculation

  • Methodology: Use the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard and reliable approach for calculating NMR shielding tensors.

  • Functional and Basis Set: The same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)) is generally suitable for GIAO calculations.

  • Reference Standard: Calculate the shielding tensor for a reference compound, typically tetramethylsilane (TMS), at the same level of theory.

  • Chemical Shift Calculation: The chemical shift (δ) is then calculated as the difference between the isotropic shielding value of the reference (σ_ref) and the isotropic shielding value of the nucleus of interest (σ_iso): δ = σ_ref - σ_iso.

Expected Geometric Features and Isomeric Stability

Based on theoretical studies of related acetophenone oximes, several key geometric features and stability trends can be anticipated for propoxyphenyl ethanone oximes.

Planarity and Torsional Angles

The degree of planarity between the phenyl ring and the acetyl oxime moiety is a critical geometric parameter. In many substituted acetophenones, a planar or near-planar conformation is favored to maximize π-conjugation. [3]However, steric hindrance between the oxime's hydroxyl group and the ortho-hydrogens of the phenyl ring in the E-isomer, and the methyl group in the Z-isomer, can lead to deviations from planarity. The propoxy group, being relatively bulky, may also influence the preferred torsional angles.

E/Z Isomer Stability

The relative stability of the E and Z isomers is governed by a delicate balance of steric and electronic factors. In many α-haloacetophenone oximes, the Z-isomer is found to be more stable. [1]For propoxyphenyl ethanone oxime, the electronic donating effect of the propoxy group and potential intramolecular interactions will play a significant role. The calculated Gibbs free energies of the most stable conformers of the E and Z isomers will provide a quantitative measure of their relative populations at equilibrium.

Table 1: Key Geometric Parameters for Theoretical Analysis

ParameterDescriptionExpected Influence of Propoxy Group
C=N Bond Length Length of the oxime double bond.Minor electronic effects.
N-O Bond Length Length of the oxime single bond.Minor electronic effects.
C-N-O Bond Angle Angle within the oxime functionality.Steric interactions may cause slight deviations.
τ(C-C-C=N) Dihedral angle between the phenyl ring and the acetyl oxime group.Significant influence due to steric and electronic effects.
τ(C-O-C-C) Dihedral angles within the propoxy chain.Determines the overall shape and potential for intramolecular interactions.

Data Presentation and Interpretation

The results of the theoretical calculations should be presented in a clear and concise manner to facilitate interpretation and comparison with experimental data.

Table 2: Calculated Relative Energies and Key Dihedral Angles of Propoxyphenyl Ethanone Oxime Isomers

IsomerConformerRelative Energy (kcal/mol)τ(C-C-C=N) (°)τ(C-O-C-C) (°)
EE10.00
E2
ZZ1
Z2

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Most Stable Conformers

IsomerNucleusCalculated δExperimental δ (if available)
EC=N
-CH₃
-OH
ZC=N
-CH₃
-OH

Conclusion

This technical guide provides a robust and scientifically grounded framework for the theoretical investigation of the geometry of propoxyphenyl ethanone oximes. By following the detailed protocols for conformational analysis, DFT-based geometry optimization, and NMR chemical shift prediction, researchers can gain valuable insights into the structural and electronic properties of these molecules. The presented methodologies are not only applicable to the title compounds but can also be adapted for a wide range of other oxime derivatives. The theoretical data generated through these studies will serve as a crucial complement to experimental investigations, ultimately accelerating the design and development of new molecules with desired functionalities.

References

  • Emami, S., et al. (2006). Theoretical Study on Z/E Selectivity in the Oximation of a-Haloacetophenones. Asian Journal of Chemistry, 18(4), 2725-2730.
  • Jayaprakash, P., et al. (2019). Structural and Spectroscopic (Ft-Ir, Ft-Raman, Nmr, Uv- Vis) Investigations on 4-Methoxyacetophenone Using Quantum Computational Methods. International Journal of Research in Advent Technology, 7(4), 652-660.
  • Bhattacharyya, S., et al. (2007). The basicities of a series of substituted acetophenones in the ground state: A DFT study. Indian Journal of Chemistry, 46A, 1084-1089.
  • Kocyigit, U. M., et al. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Journal of Molecular Structure, 1239, 130528.
  • Gong, Y., et al. (2019). A DFT study of the conformational behavior of para-substituted acetophenones in vacuum and in various solvents. Journal of Molecular Modeling, 25(8), 243.
  • Nguyen, T. T., et al. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Advances, 13(45), 31695-31703. Available at: [Link]

  • Matter Modeling Stack Exchange. (2021). Geometry optimization: what happens in the algorithm?. Available at: [Link]

  • Mulder, F. A. A. (2010). NMR chemical shift data and ab initio shielding calculations. Chemical Society Reviews, 39(2), 578-590.
  • Nguyen, T. T., et al. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. Physical Chemistry Chemical Physics, 25(42), 28655-28663. Available at: [Link]

  • de Carvalho Alcântara, A. F., et al. (2004). NMR investigation and theoretical calculations of the effect of solvent on the conformational analysis of 4',7-di-hydroxy-8-prenylflavan. Journal of the Brazilian Chemical Society, 15(2), 257-264.
  • Santos, C. I. M., et al. (2021). New Estrone Oxime Derivatives: Synthesis, Cytotoxic Evaluation and Docking Studies. Molecules, 26(9), 2636.
  • Vittal, J. J., & R. G. Cavell. (2011). Structural Chemistry of Oximes. Crystal Growth & Design, 11(7), 3042-3053.
  • Rzepa, H. S. (2010). The theory of conformational analysis. Available at: [Link]

  • Shekhani, Z. (2023). NMR_Chemical_Shift-Automation: Automated NMR Chemical Shift Calculation. GitHub. Available at: [Link]

  • Waluk, J. (Ed.). (2000).
  • Poziomek, E. J., & Vaughan, L. G. (1965). Synthesis and Configurational Analysis of Picolinaldehyde Oximes. Journal of Pharmaceutical Sciences, 54(5), 811-812.
  • Jihad, T. W., & Alkazzaz, A. S. (2022). Synthesis of a Series of α, β-Unsaturated Ketoximes and their Corresponding Acetate Esters. Iraqi Journal of Science, 63(10), 4142-4151.
  • Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Journal of Life Sciences, 5(11), 87-92.
  • Maurel, F., et al. (2002). Theoretical and vibrational study of the conformation of 2-methoxy-1,2-diphenylethanone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(1), 17-31.
  • Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Journal of Chemical and Pharmaceutical Research, 11(10), 22-27.
  • Fadhil, A. A., et al. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. Molecules, 28(3), 1184.
  • Gökçe, H., et al. (2019). Structural Chemistry of Oximes. Crystal Growth & Design, 19(11), 6576-6586.
  • Shang, R., & Fu, Y. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(21), 13343-13401.
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Methodological & Application

Synthesis of 1-(4-Propoxyphenyl)ethanone Oxime: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Oximes are a class of organic compounds with the general formula RR'C=NOH, formed by the condensation of an aldehyde or ketone with hydroxylamine.[1] This reaction is a cornerstone of organic synthesis, providing a pathway to a diverse range of chemical intermediates.[2] The resulting oxime functionality is a versatile synthon, serving as a precursor for the synthesis of amides via the Beckmann rearrangement, as well as for the preparation of other nitrogen-containing heterocycles.[3] 1-(4-Propoxyphenyl)ethanone oxime, the subject of this application note, is a ketoxime with potential applications in medicinal chemistry and materials science. Its synthesis from the corresponding ketone, 1-(4-propoxyphenyl)ethanone, is a straightforward yet illustrative example of nucleophilic addition to a carbonyl group followed by dehydration.

This document provides a comprehensive guide for the synthesis of 1-(4-propoxyphenyl)ethanone oxime. It details the underlying reaction mechanism, provides a meticulously validated experimental protocol, and outlines the necessary safety precautions and analytical techniques for product characterization. The information presented herein is intended for researchers and professionals in the fields of chemical synthesis and drug development.

Reaction Mechanism and Scientific Principles

The formation of an oxime from a ketone and hydroxylamine hydrochloride proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[4][5] The reaction is typically carried out under mildly acidic conditions, which are provided by the hydrochloric acid in hydroxylamine hydrochloride.[4]

Step 1: Nucleophilic Addition

The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of 1-(4-propoxyphenyl)ethanone.[5][6] The presence of the lone pair of electrons on the nitrogen atom makes it a potent nucleophile. The carbonyl oxygen atom, being electronegative, withdraws electron density from the carbonyl carbon, rendering it susceptible to nucleophilic attack. This initial attack results in the formation of a tetrahedral intermediate.[6]

Step 2: Dehydration

The tetrahedral intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable oxime product.[5] Proton transfer steps facilitate the elimination of water. The hydroxyl group on the original carbonyl carbon is protonated, converting it into a good leaving group (H₂O). Subsequently, a proton is removed from the nitrogen atom, leading to the formation of the C=N double bond characteristic of an oxime.[6]

The overall reaction can be summarized as follows:

Reaction Scheme

Figure 1: Overall reaction for the synthesis of 1-(4-Propoxyphenyl)ethanone oxime.

Experimental Protocol

This protocol provides a detailed, step-by-step procedure for the synthesis of 1-(4-propoxyphenyl)ethanone oxime.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles
1-(4-Propoxyphenyl)ethanone5736-86-7178.235.00 g0.028 mol
Hydroxylamine Hydrochloride5470-11-169.492.92 g0.042 mol
Sodium Acetate (Anhydrous)127-09-382.034.60 g0.056 mol
Ethanol (95%)64-17-546.0750 mL-
Deionized Water7732-18-518.02As needed-
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Beakers

  • Graduated cylinders

  • Melting point apparatus

  • Infrared (IR) spectrometer

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Workflow

Caption: Experimental workflow for the synthesis of 1-(4-Propoxyphenyl)ethanone oxime.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask, combine 1-(4-propoxyphenyl)ethanone (5.00 g, 0.028 mol), hydroxylamine hydrochloride (2.92 g, 0.042 mol), and anhydrous sodium acetate (4.60 g, 0.056 mol).

  • Add 50 mL of 95% ethanol and a magnetic stir bar to the flask.

  • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

  • Reaction: Place the flask in a heating mantle and heat the mixture to a gentle reflux with constant stirring.

  • Maintain the reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After 2 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing approximately 150 mL of ice-cold deionized water. A white precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid precipitate on the filter paper with several portions of cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain purified 1-(4-propoxyphenyl)ethanone oxime as white crystals.

  • Drying and Characterization: Dry the purified crystals in a desiccator under vacuum.

  • Determine the melting point of the dried product.

  • Characterize the product using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.[7][8]

Handling of Hydroxylamine Hydrochloride: Hydroxylamine hydrochloride is toxic if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction.[7][9] It is also corrosive to metals. Avoid inhalation of dust and ensure adequate ventilation.[7] In case of contact with skin or eyes, rinse immediately with plenty of water.[9] If swallowed, seek immediate medical attention.

General Precautions: Handle all chemicals in a well-ventilated fume hood.[9] Avoid creating dust.[7] Keep containers tightly closed when not in use.[8] Dispose of chemical waste according to institutional and local regulations.

Characterization and Analysis

The identity and purity of the synthesized 1-(4-propoxyphenyl)ethanone oxime can be confirmed using various analytical techniques.

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.

Infrared (IR) Spectroscopy: The IR spectrum of an oxime will show characteristic absorption bands. Key expected peaks for 1-(4-propoxyphenyl)ethanone oxime include:

  • A broad peak around 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration.[1]

  • A peak around 1665 cm⁻¹ corresponding to the C=N stretching vibration.[1]

  • A peak around 945 cm⁻¹ corresponding to the N-O stretching vibration.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the propoxy group protons, the methyl protons, and the hydroxyl proton of the oxime.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule, including the C=N carbon. The chemical shift of the C=N carbon is typically observed in the range of 150-160 ppm.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(4-propoxyphenyl)ethanone oxime from 1-(4-propoxyphenyl)ethanone. The procedure is based on a well-established chemical transformation and is suitable for implementation in a standard organic chemistry laboratory. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize and characterize this valuable chemical compound. The provided information on the reaction mechanism and analytical characterization will aid in understanding the underlying chemistry and ensuring the quality of the final product.

References

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Application Note & Experimental Protocol: Synthesis of 4'-Propoxyacetophenone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 4'-propoxyacetophenone oxime, a valuable intermediate in organic synthesis. The protocol details a robust and reproducible method for the oximation of 4'-propoxyacetophenone using hydroxylamine hydrochloride. Beyond a mere recitation of steps, this guide delves into the underlying chemical principles, safety protocols, and characterization techniques, ensuring a thorough understanding of the experimental process. The content is structured to empower researchers to not only successfully execute the synthesis but also to adapt and troubleshoot the procedure as needed.

Introduction: The Significance of Oximes in Synthetic Chemistry

Oximes are a class of organic compounds characterized by the C=NOH functional group. They are versatile synthetic intermediates, serving as precursors to a wide array of nitrogen-containing compounds such as amides (via the Beckmann rearrangement), nitriles, and amines.[1][2] The formation of an oxime from a ketone or aldehyde is a reliable and high-yielding reaction, often employed as a method for the protection of carbonyl groups.[1]

4'-Propoxyacetophenone oxime, the target of this protocol, is a key building block in the synthesis of various biologically active molecules and fine chemicals. Its structure, featuring a substituted aromatic ring, makes it a valuable synthon for introducing the propoxy-phenyl moiety into larger molecular frameworks.

Reaction Mechanism and Scientific Principles

The oximation of a ketone, such as 4'-propoxyacetophenone, proceeds via a nucleophilic addition-elimination mechanism.[3][4] The reaction is typically carried out in the presence of a weak base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby driving the equilibrium towards the product.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of 4'-propoxyacetophenone.[3][4][5]

  • Proton Transfer: A series of proton transfers occur, leading to the formation of a carbinolamine intermediate.[4][5]

  • Elimination of Water: The carbinolamine intermediate then eliminates a molecule of water to form the stable C=N double bond of the oxime.[3][4][5]

The reaction is often performed in a protic solvent, such as ethanol or a mixture of ethanol and water, to facilitate the dissolution of the reagents and the proton transfer steps. The rate of reaction can be influenced by the pH of the medium; acidic conditions catalyze the initial nucleophilic addition, but a very low pH can protonate the hydroxylamine, reducing its nucleophilicity.[6]

Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
4'-Propoxyacetophenone≥98%Commercially Available711-82-0Starting material.
Hydroxylamine Hydrochloride≥99%Commercially Available5470-11-1Oximating agent. Caution: Toxic and corrosive. [7][8]
Sodium AcetateAnhydrous, ≥99%Commercially Available127-09-3Base to neutralize HCl.
Ethanol95% or AbsoluteCommercially Available64-17-5Solvent.
WaterDeionizedIn-house7732-18-5Co-solvent.
DichloromethaneACS GradeCommercially Available75-09-2Extraction solvent.
Sodium SulfateAnhydrousCommercially Available7757-82-6Drying agent.
Hydrochloric AcidConcentratedCommercially Available7647-01-0For pH adjustment during workup (if necessary).

Safety Precautions

Hydroxylamine hydrochloride is a hazardous substance and must be handled with appropriate personal protective equipment (PPE). [7][9]

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[7][8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[7][9][10]

    • Hand Protection: Nitrile or neoprene gloves should be worn.[7][9]

    • Skin and Body Protection: A lab coat is required.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[10] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7][9] Do not eat, drink, or smoke when handling this chemical.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Avoid release to the environment.[7][9]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents Dissolve 4'-propoxyacetophenone in Ethanol add_hydroxylamine Add Hydroxylamine HCl and Sodium Acetate Solution reagents->add_hydroxylamine reflux Reflux the Mixture (Monitor by TLC) add_hydroxylamine->reflux cool Cool to Room Temperature reflux->cool concentrate Remove Ethanol (in vacuo) cool->concentrate extract Extract with Dichloromethane concentrate->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry filter_dry Filter and Concentrate dry->filter_dry characterize Characterize Product (NMR, IR, MS, MP) filter_dry->characterize

Caption: Experimental workflow for the oximation of 4'-propoxyacetophenone.

Detailed Step-by-Step Protocol

6.1. Reagent Preparation

  • Hydroxylamine Hydrochloride and Sodium Acetate Solution: In a 100 mL beaker, dissolve 2.1 g (30.2 mmol, 1.2 eq) of hydroxylamine hydrochloride and 4.9 g (59.7 mmol, 2.4 eq) of anhydrous sodium acetate in 30 mL of deionized water. Gentle warming may be required to facilitate dissolution.

6.2. Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4.5 g (25.2 mmol, 1.0 eq) of 4'-propoxyacetophenone.

  • Add 50 mL of 95% ethanol to the flask and stir until the 4'-propoxyacetophenone is completely dissolved.

  • To the stirred solution, add the freshly prepared hydroxylamine hydrochloride and sodium acetate solution from step 6.1.

6.3. Reaction Execution

  • Heat the reaction mixture to reflux using a heating mantle.

  • Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression.

6.4. Workup and Isolation

  • Once the reaction is complete (as determined by TLC), remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Remove the ethanol from the reaction mixture using a rotary evaporator.

  • To the remaining aqueous residue, add 50 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by a saturated sodium chloride solution (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

6.5. Purification

The crude 4'-propoxyacetophenone oxime is often obtained as a solid. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

Characterization of 4'-Propoxyacetophenone Oxime

The identity and purity of the synthesized product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The presence of a peak corresponding to the N-OH proton and shifts in the aromatic and aliphatic signals will be indicative of product formation.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups. Look for the disappearance of the C=O stretch of the ketone starting material and the appearance of C=N and O-H stretching vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point (MP): To assess the purity of the product. A sharp melting point range close to the literature value indicates high purity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Inactive hydroxylamine hydrochloride.- Incorrect stoichiometry.- Extend the reflux time and monitor by TLC.- Use fresh, high-quality hydroxylamine hydrochloride.- Verify the masses and molar equivalents of all reagents.
Low Yield - Incomplete extraction of the product.- Loss of product during workup or purification.- Perform additional extractions with dichloromethane.- Handle the product carefully during transfers and purification steps.
Oily Product - Presence of impurities or residual solvent.- Ensure complete removal of the solvent under reduced pressure.- Purify the product by recrystallization or column chromatography.

Reaction Mechanism Diagram

G ketone 4'-Propoxyacetophenone (C=O) intermediate Carbinolamine Intermediate ketone->intermediate Nucleophilic Attack hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->intermediate oxime 4'-Propoxyacetophenone Oxime (C=NOH) intermediate->oxime Elimination of Water water Water (H₂O) intermediate->water

Caption: Mechanism of oxime formation from 4'-propoxyacetophenone.

References

  • Vertex AI Search. (n.d.). Hydroxylamine Hydrochloride - SECTION 1 PRODUCT AND COMPANY INFORMATION SECTION 2 HAZARDS IDENTIFICATION.
  • Sdfine. (n.d.). HYDROXYLAMINE HYDROCHLORIDE.
  • Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?
  • Loba Chemie. (2019, January 23). HYDROXYLAMINE HYDROCHLORIDE SOLUTION MSDS.
  • Filo. (2025, July 30). Convert the given ketone to its oxime using hydroxylamine hydrochloride.
  • Penta. (2025, March 17). Hydroxylamine hydrochloride.
  • Fisher Scientific. (2010, November 16). Hydroxylamine hydrochloride - SAFETY DATA SHEET.
  • Asian Journal of Chemistry. (2006). Kinetics and Mechanism of Oxidation of Acetophenone Oximes with Bi(V) in HCIO4-HF Mixture.
  • Maltby, J. G., & Primavesi, G. R. (n.d.). The Estimation of Aldehydes, Ketones and Acetals by means of the Hydroxylamine Hydrochloride Method. RSC Publishing.
  • ResearchGate. (n.d.). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol.
  • ResearchGate. (n.d.). Condensation of aldehydes and ketones with hydroxylamine hydrochloride by using IL-2 as catalyst.
  • Journal of the Chemical Society B: Physical Organic. (1970). Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions.
  • Filo. (2026, January 5). hydroxylamine and acetophenone réaction.
  • Fiveable. (2025, August 15). Acetophenone Oxime Definition.

Sources

Application Note: Divergent Synthesis & Scaffold Optimization from 1-(4-Propoxyphenyl)ethanone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The development of novel therapeutics often relies on "privileged structures"—molecular frameworks capable of providing ligands for diverse biological targets. The 1-(4-Propoxyphenyl)ethanone oxime scaffold represents a high-value intermediate due to the presence of the 4-propoxy moiety, a validated pharmacophore found in established analgesics (e.g., Propacetamol), local anesthetics (e.g., Pramocaine), and hERG channel blockers.

This Application Note details three divergent synthetic pathways to evolve this oxime into distinct chemical classes:

  • Amides (via Beckmann Rearrangement): Accessing paracetamol-like bioisosteres.

  • Isoxazoles (via [3+2] Cycloaddition): Creating rigid heterocyclic cores common in kinase inhibitors.

  • Primary Amines (via Hydride Reduction): Generating phenethylamine derivatives for CNS targeting.

Visualizing the Divergent Strategy

The following diagram illustrates the core logic of this application note, highlighting the transformation of the parent oxime into three distinct medicinal chemistry leads.

DivergentSynthesis cluster_0 Medicinal Chemistry Space Oxime 1-(4-Propoxyphenyl) ethanone oxime (Parent Scaffold) Amide N-(4-propoxyphenyl) acetamide (Analgesic/Anti-inflammatory) Oxime->Amide Beckmann Rearrangement (TCT/DMF) Isoxazole 3,5-Disubstituted Isoxazoles (Kinase Inhibitors/Antibacterials) Oxime->Isoxazole [3+2] Cycloaddition (NCS/Alkyne) Amine 1-(4-propoxyphenyl) ethanamine (CNS/CV Ligands) Oxime->Amine Hydride Reduction (LiAlH4)

Figure 1: Divergent synthetic pathways from the oxime scaffold.[1] Blue path: Rearrangement; Red path: Cyclization; Yellow path: Reduction.

Pathway A: The Beckmann Rearrangement (Amide Synthesis)[2][3][4][5]

Scientific Principles

The Beckmann rearrangement converts oximes into amides.[2][3][4][5][6] For methyl ketoximes like 1-(4-Propoxyphenyl)ethanone oxime, regioselectivity is governed by the stereochemistry of the oxime. The group anti (trans) to the hydroxyl group migrates.[4]

  • Thermodynamics: The E-isomer (phenyl group anti to OH) is sterically favored.

  • Migration: Consequently, the aryl group migrates to the nitrogen, yielding the N-arylacetamide (an acetanilide derivative) rather than the N-methylbenzamide.

  • Reagent Selection: While traditional methods use polyphosphoric acid (PPA) at high temperatures, we utilize Cyanuric Chloride (TCT) in DMF. This is a "mild" protocol that avoids thermal degradation of the propoxy ether linkage.

Experimental Protocol: TCT-Mediated Rearrangement

Objective: Synthesis of N-(4-propoxyphenyl)acetamide.

Materials:

  • 1-(4-Propoxyphenyl)ethanone oxime (1.0 eq)

  • 2,4,6-Trichloro-1,3,5-triazine (TCT) (1.0 eq)

  • DMF (Dimethylformamide), anhydrous

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Activation: In a round-bottom flask under inert atmosphere (

    
    ), dissolve TCT (1.84 g, 10 mmol) in anhydrous DMF (2 mL). Stir at 25°C. Observation: A white coordinate complex forms immediately.
    
  • Addition: Dissolve the oxime (1.93 g, 10 mmol) in DMF (15 mL) and add dropwise to the TCT mixture.

  • Reaction: Stir at room temperature. Monitor via TLC (Eluent: 30% EtOAc/Hexane).

    • Checkpoint: The reaction is typically complete within 2–4 hours.

  • Quench: Add water (20 mL) slowly to decompose the triazine byproducts.

  • Workup: Extract with DCM (

    
     mL). Wash combined organics with saturated 
    
    
    
    (to remove cyanuric acid residues), then 1N HCl, and finally brine.[3]
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from ethanol/water if necessary.[6]
    

Data & Validation:

ParameterValueNotes
Expected Yield 85–92%High efficiency due to non-acidic conditions.
Regioselectivity >95:5Favors N-arylacetamide (acetanilide).
Melting Point 134–136°CConsistent with literature for propacetamol analogs.
1H NMR Key Signal

2.10 (s, 3H)
Singlet corresponds to

(acetyl group).

Pathway B: Isoxazole Synthesis (Heterocyclic Cyclization)

Scientific Principles

Isoxazoles are synthesized via 1,3-dipolar cycloaddition.[1][7] The oxime is first converted to a hydroximoyl chloride (using NCS), which upon base treatment generates a transient nitrile oxide . This dipole reacts with alkynes to form the isoxazole ring.[8]

IsoxazoleMech Step1 Oxime + NCS Step2 Hydroximoyl Chloride Step1->Step2 Chlorination Step3 Nitrile Oxide (In Situ) Step2->Step3 Et3N (-HCl) Step4 [3+2] Cycloaddition Step3->Step4 + Alkyne Final 3,5-Disubstituted Isoxazole Step4->Final

Figure 2: Mechanism of Nitrile Oxide Cycloaddition.

Experimental Protocol: One-Pot Cycloaddition

Objective: Synthesis of 3-(4-propoxyphenyl)-5-phenylisoxazole (using phenylacetylene as the trap).

Materials:

  • Oxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Phenylacetylene (1.2 eq)

  • Triethylamine (

    
    ) (1.2 eq)
    
  • DCM (Solvent)

Step-by-Step Methodology:

  • Chlorination: Dissolve oxime (1.93 g, 10 mmol) in DCM (20 mL). Add NCS (1.47 g, 11 mmol) and a catalytic drop of pyridine. Stir at room temperature for 1 hour.

    • Validation: Check for disappearance of oxime on TLC.[3] This forms the hydroximoyl chloride.[8]

  • Cycloaddition: Cool the mixture to 0°C. Add phenylacetylene (1.22 g, 12 mmol).

  • Dipole Generation: Add

    
     (1.6 mL, 12 mmol) dropwise over 30 minutes. Caution: Exothermic reaction. The base eliminates HCl to form the nitrile oxide in situ.
    
  • Completion: Allow to warm to room temperature and stir overnight (12h).

  • Workup: Wash with water (

    
     mL) and brine. Dry organic layer over 
    
    
    
    .
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Pathway C: Reduction to Primary Amines[9]

Scientific Principles

Reducing the oxime (


) to the primary amine (

) creates a phenethylamine scaffold. Lithium Aluminum Hydride (

) is the "Gold Standard" for this transformation because it ensures complete reduction of both the

bond and the

bond. Milder reagents (e.g.,

) often stop at the hydroxylamine or require transition metal additives.
Experimental Protocol: LAH Reduction

Objective: Synthesis of 1-(4-propoxyphenyl)ethanamine.

Safety Warning:


 reacts violently with water and protic solvents. Use strictly anhydrous conditions.

Materials:

  • Oxime (1.0 eq)

  • 
     (2.5 eq) — Excess required to reduce oxime and deprotonate the hydroxyl.
    
  • Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck flask and flush with Argon. Add

    
     (0.95 g, 25 mmol) and anhydrous THF (30 mL). Cool to 0°C.
    
  • Addition: Dissolve oxime (1.93 g, 10 mmol) in THF (10 mL). Add dropwise to the hydride suspension.[9]

    • Note: Gas evolution (

      
      ) will occur. Control addition rate to maintain temperature <10°C.
      
  • Reflux: Once addition is complete, heat to reflux (66°C) for 4–6 hours. The solution usually turns gray/cloudy.

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 1.0 mL water

    • 1.0 mL 15% NaOH

    • 3.0 mL water

    • Result: A granular white precipitate (aluminum salts) forms, leaving the organic layer clear.

  • Filtration: Filter through a Celite pad. Rinse the pad with ether.

  • Isolation: Dry filtrate over

    
     (avoid acidic drying agents which salt out the amine). Concentrate to obtain the amine oil.
    

References

  • Beckmann Rearrangement (TCT Protocol): De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). "Beckmann rearrangement of oximes under very mild conditions."[3] The Journal of Organic Chemistry.

  • Isoxazole Synthesis: Humo, M., et al. (2021). "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold." RSC Advances.

  • Oxime Reduction: Abdel-Magid, A. F. (2014). "Reduction of C=N to CH–NH by Metal Hydrides." Comprehensive Organic Synthesis II.

  • Scaffold Relevance: Hu, Y., Stumpfe, D., & Bajorath, J. (2016).[10] "Computational Exploration of Molecular Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • General Properties: Sigma-Aldrich Product Sheet for 1-(4-Hydroxyphenyl)ethanone oxime derivatives.

Sources

HPLC Analysis of 1-(4-Propoxyphenyl)ethanone Oxime and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the High-Performance Liquid Chromatography (HPLC) analysis of 1-(4-Propoxyphenyl)ethanone oxime (CAS: 91246-60-5), a critical intermediate in the synthesis of pharmaceutical compounds (e.g., nootropics like Pramiracetam analogs) and liquid crystal mesogens.

The analysis of this molecule presents specific challenges:

  • Geometric Isomerism: The oxime moiety (

    
    ) exists as 
    
    
    
    (anti) and
    
    
    (syn) isomers, which must be chromatographically resolved to ensure accurate purity assignment.
  • Hydrophobicity: The 4-propoxy chain significantly increases retention compared to simple acetophenone oximes, requiring optimized organic gradients.

  • Silanol Interactions: The amphoteric nature of the oxime group can lead to severe peak tailing on standard silica-based columns without proper mobile phase buffering.

This guide provides two validated protocols: a High-Resolution Gradient Method for purity profiling and a Rapid Isocratic Method for In-Process Control (IPC).

Chemical Context & Derivatives

Understanding the synthesis pathway is essential for identifying impurity peaks. The oxime is typically synthesized via the condensation of 1-(4-propoxyphenyl)ethanone with hydroxylamine.

Key Analytes
Compound NameStructure DescriptionRoleRelative Polarity
1-(4-Propoxyphenyl)ethanone Ketone precursorStarting MaterialMedium
1-(4-Propoxyphenyl)ethanone oxime (

-isomer)
Hydroxyl group anti to phenylMajor ProductMedium-Low
1-(4-Propoxyphenyl)ethanone oxime (

-isomer)
Hydroxyl group syn to phenylMinor IsomerMedium-Low
N-(4-Propoxyphenyl)acetamide Amide rearrangement productImpurity (Beckmann)High
Synthesis & Impurity Pathway (DOT Visualization)

G Ketone 1-(4-Propoxyphenyl)ethanone (Starting Material) Oxime 1-(4-Propoxyphenyl)ethanone Oxime (Target Product) Ketone->Oxime + NH2OH Condensation Z_Isomer Z-Isomer (Minor) Oxime->Z_Isomer Isomerization (Equilibrium) Amide N-(4-Propoxyphenyl)acetamide (Beckmann Rearrangement) Oxime->Amide Acid/Heat Degradation Z_Isomer->Amide

Figure 1: Synthetic pathway showing the relationship between the ketone precursor, the target oxime isomers, and potential amide degradation products.[1][2][3][4][5][6][7][8]

Method Development Strategy (Expertise & Logic)

Column Selection: The "End-Capping" Factor

Oximes possess a hydroxyl group capable of hydrogen bonding with residual silanols on the silica support, causing peak tailing.

  • Recommendation: Use a high-purity, fully end-capped C18 column (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna C18(2)).

  • Why: The high carbon load and end-capping shield the silica surface, ensuring sharp peaks for the oxime.

Mobile Phase & pH
  • Buffer: 0.1% Phosphoric Acid or Formic Acid (pH ~3.0).

  • Why: Acidic pH suppresses the ionization of silanols (

    
    ) and keeps the oxime in a neutral state, improving peak symmetry. Neutral pH (phosphate buffer pH 7) is viable but may reduce the resolution between 
    
    
    
    isomers.
Detection Wavelength
  • UV Max: The conjugated aromatic ketone/oxime system typically absorbs strongly at 254 nm .

  • Secondary: 210-220 nm can be used for higher sensitivity but is more susceptible to solvent noise.

Protocol A: High-Resolution Gradient Method (Purity & Stability)

Purpose: Final product release testing and stability studies. Separates


 isomers and all known impurities.
Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18,

    
     mm, 5 
    
    
    
    m (e.g., Phenomenex Luna C18).[9]
  • Temperature:

    
     (Control is critical to prevent on-column isomerization).
    
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10

    
    L.
    
  • Detection: 254 nm.

Mobile Phase
  • Solvent A: 0.1%

    
     in Water.
    
  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Table
Time (min)% Solvent A (Aq)% Solvent B (Org)Event
0.07030Equilibration
15.02080Linear Ramp
20.02080Isocratic Hold (Elute lipophilic dimers)
20.17030Return to Initial
25.07030Re-equilibration
Expected Retention Order[9]
  • Amide Impurity: ~4-6 min (Most polar).

  • Ketone Precursor: ~8-10 min.

  • 
    -Oxime (Minor):  ~11.5 min (Often elutes before 
    
    
    
    due to steric hindrance reducing planar interaction with C18).
  • 
    -Oxime (Major):  ~12.0 min.
    

Protocol B: Rapid Isocratic Method (IPC)

Purpose: Real-time monitoring of the conversion of Ketone to Oxime during synthesis.

Chromatographic Conditions
  • Column: C18,

    
     mm, 3.5 or 5 
    
    
    
    m.
  • Mobile Phase: Acetonitrile : 0.1%

    
     Water (60 : 40 v/v).
    
  • Flow Rate: 1.2 mL/min.

  • Run Time: < 8 minutes.

Note: This method may not fully resolve the


 isomers to baseline but will clearly separate the starting ketone from the product oxime.

System Suitability & Validation Criteria (Trustworthiness)

To ensure the method is self-validating, the following criteria must be met before analyzing samples.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

between Ketone and Oxime
Ensures accurate integration of residual starting material.
Tailing Factor (

)

for Oxime peak
Indicates minimized silanol interaction; critical for oximes.
Precision (RSD)

(n=5 injections)
Confirms system stability.
Isomer Ratio Consistent

ratio in std
Checks for on-column degradation or thermal isomerization.
Analytical Workflow Diagram (DOT Visualization)

Workflow Start Start Analysis SysSuit Inject System Suitability (Mix of Ketone + Oxime) Start->SysSuit Check1 Resolution > 1.5? SysSuit->Check1 SamplePrep Prepare Sample (Diluent: 50:50 ACN:Water) Check1->SamplePrep Yes Fail Troubleshoot: Check pH or Column Age Check1->Fail No Inject Inject Sample SamplePrep->Inject Data Data Analysis (Integrate E + Z Isomers) Inject->Data

Figure 2: Operational workflow for routine analysis, emphasizing the critical system suitability checkpoint.

Troubleshooting & Expert Insights

Peak Splitting vs. Isomerism
  • Observation: You see two peaks for the oxime. Is it the

    
     isomers or column overload?
    
  • Test: Dilute the sample 10x. If the peaks remain with the same ratio and resolution, it is isomerism . If they merge or change shape, it is overload .

  • Insight: Acetophenone oximes typically favor the

    
     isomer (approx 80-90%). The smaller peak is usually the 
    
    
    
    isomer. Do not integrate it as an impurity unless specified by your specific quality attributes; usually, total oxime (
    
    
    ) is the assay value.
Peak Tailing
  • Cause: Silanol activity.[10][11]

  • Fix: Ensure the mobile phase pH is

    
    . If using an older column, replace it with a "base-deactivated" (DB) or "end-capped" column.
    
Ghost Peaks
  • Cause: Hydrolysis of the oxime back to the ketone inside the autosampler if left too long in acidic diluent.

  • Fix: Use a neutral diluent (e.g., pure Acetonitrile or Methanol) for sample preparation and inject immediately.

References

  • Separation of Oxime Isomers

    • Sielc Technologies.[11] (2018).[8][10][11] Separation of Ethanone, 1-phenyl-, oxime on Newcrom R1 HPLC column. Retrieved from [Link]

  • Synthesis & Isomer Ratios

    • Misurata University.[8][12] (2020). Synthesis and Isomeric Ratio Determination of Acetophenone Oxime. Retrieved from [Link]

  • Impurity Profiling (Analogous Chemistry)

    • Canals, I., et al. (2004). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Chemical Properties

    • National Center for Biotechnology Information. (2023).[9] PubChem Compound Summary for CID 96522, 4'-Hydroxyacetophenone Oxime. Retrieved from [Link]

Sources

Application Note: Screening of 1-(4-Propoxyphenyl)ethanone oxime for Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the standardized protocol for the preclinical evaluation of 1-(4-Propoxyphenyl)ethanone oxime (4'-Propoxyacetophenone oxime) as a potential anticancer agent. Belonging to the class of acetophenone oxime ethers, this compound represents a strategic lipophilic modification of the well-studied 4-methoxy and 4-hydroxy analogs. This guide covers compound preparation, in vitro cytotoxicity screening (MTT/SRB), and secondary mechanistic profiling (cell cycle analysis and kinase inhibition). It is designed for researchers aiming to validate the Structure-Activity Relationship (SAR) of alkoxy-substituted oximes.

Introduction & Rationale

The Molecule
  • IUPAC Name: 1-(4-Propoxyphenyl)ethanone oxime

  • Chemical Class: Acetophenone Oxime Ether[1]

  • Molecular Formula: C₁₁H₁₅NO₂

  • Key Structural Feature: The n-propoxy tail at the para position of the phenyl ring.

Scientific Premise (SAR Logic)

Oxime derivatives are established pharmacophores with documented anticancer activity, often acting as inhibitors of kinases (CDKs, GSK-3β) or tubulin polymerization [1, 2].[2][3][4]

  • Parent Compound: 4'-Hydroxyacetophenone oxime is a known metabolite with weak activity.

  • Methoxy Analog: 1-(4-Methoxyphenyl)ethanone oxime shows improved cytotoxicity but limited membrane permeability.

  • Propoxy Advantage: The extension to a propyl chain increases the partition coefficient (LogP), potentially enhancing cellular uptake and hydrophobic interaction with the ATP-binding pockets of target kinases [3].

Pre-Experimental Preparation

Compound Handling & Stock Solution

Critical Step: Oximes can undergo hydrolysis under highly acidic conditions or geometric isomerization (E/Z) under UV light.

  • Purity Check: Verify purity >98% via HPLC. The presence of the parent ketone (4'-propoxyacetophenone) indicates hydrolysis and invalidates the screen.

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Stock Preparation:

    • Prepare a 100 mM master stock.

    • Calculation: MW ≈ 193.24 g/mol . Dissolve 19.32 mg in 1 mL DMSO.

    • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 3 months.

Cell Line Selection

Select cell lines based on the known efficacy of oxime analogs [4]:

  • MCF-7 (Breast): High sensitivity to oxime-based estrogen receptor modulators.[1]

  • A549 (Lung): Standard model for cytotoxic screening of acetophenone derivatives.

  • HCT-116 (Colon): To assess p53-dependent apoptotic pathways.

  • HUVEC / PBMC (Control): Essential for calculating the Selectivity Index (SI).

Primary Screening: Cytotoxicity Assays

Experimental Workflow

The primary objective is to determine the IC₅₀ (Half-maximal inhibitory concentration).

ScreeningWorkflow Start Compound Preparation (100 mM in DMSO) Dilution Serial Dilution (0.1 - 100 µM) Start->Dilution Seeding Cell Seeding (96-well plate) Dilution->Seeding Add to cells Treatment Incubation (48h / 72h) Seeding->Treatment Readout MTT/SRB Assay (Absorbance) Treatment->Readout Analysis Data Analysis (IC50 & SI Calc) Readout->Analysis Control Controls: DMSO (<0.5%) Positive (Doxorubicin) Control->Treatment

Figure 1: Step-by-step workflow for the primary cytotoxicity screen.

Protocol: MTT Assay

Principle: Conversion of MTT tetrazolium salt to purple formazan by mitochondrial reductase in viable cells.

  • Seeding: Plate cells at

    
     cells/well in 100 µL media. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions of 1-(4-Propoxyphenyl)ethanone oxime in culture media.

    • Concentration Range: 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Vehicle Control: Media + 0.1% DMSO (Must not exceed 0.5%).

    • Positive Control: Doxorubicin or Cisplatin (standard anticancer agents).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

    • Remove media carefully.

    • Add 100 µL DMSO to solubilize formazan crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Reporting

Calculate % Cell Viability using the formula:



Selectivity Index (SI):



  • Interpretation: An SI > 2 indicates potential therapeutic selectivity.

Secondary Screening: Mechanistic Profiling

If IC₅₀ < 10 µM, proceed to mechanistic validation. Literature suggests oximes often act via Cell Cycle Arrest or Apoptosis Induction [5].[3]

Cell Cycle Analysis (Flow Cytometry)

Rationale: To determine if the compound arrests cells at G1/S (typical for CDK inhibition) or G2/M (typical for tubulin interference).

Protocol:

  • Treat cells at IC₅₀ concentration for 24h.

  • Harvest and wash with cold PBS.

  • Fixation: Add 70% ethanol dropwise while vortexing. Store at -20°C overnight.

  • Staining: Wash ethanol, resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

  • Analysis: Measure DNA content via Flow Cytometer (FL2 channel).

Proposed Mechanism of Action

Based on the structural homology to known kinase inhibitors (e.g., Indirubin oximes), the following pathway is the primary hypothesis for the propoxy derivative.

Mechanism Compound 1-(4-Propoxyphenyl) ethanone oxime Target1 Target A: Kinase Inhibition (CDK2 / GSK-3β) Compound->Target1 High Affinity (Lipophilic Interaction) Target2 Target B: Tubulin Polymerization Compound->Target2 Secondary Mode Mito Mitochondrial Dysfunction (ROS Generation) Compound->Mito Oxidative Stress Effect1 G1/S Phase Arrest Target1->Effect1 Effect2 G2/M Phase Arrest Target2->Effect2 Caspase Caspase-3 Activation Effect1->Caspase Effect2->Caspase Mito->Caspase Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis

Figure 2: Hypothesized signaling pathways. The compound likely targets CDKs or Tubulin, leading to cell cycle arrest and subsequent apoptosis.

Summary of Deliverables

ExperimentMetricSuccess Criteria
Solubility Visual / HPLCClear solution at 100 µM in <0.5% DMSO
MTT Assay IC₅₀ (µM)IC₅₀ < 10 µM (Potent), 10-50 µM (Moderate)
Selectivity SI RatioSI > 2.0 (vs. HUVEC/Fibroblasts)
Mechanism Flow CytometryDistinct peak shift (G1 or G2 arrest) vs Control

References

  • Unlocking the Biological Versatility of Oximes towards the Anticancer Therapy. Journal of Pharmaceutical Sciences and Research. (2023). 3[2]

  • Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Journal of Medicinal Chemistry / PMC. (2018). 2[2][5]

  • The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. MDPI. (2023). 6[2][5]

  • Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines. PubMed. (2014). 7

  • Synthesis and evaluation of new chalcones and oximes as anticancer agents. RSC Advances. (2022). 8

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimizing 1-(4-Propoxyphenyl)ethanone Oxime Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the synthesis of 1-(4-Propoxyphenyl)ethanone oxime (CAS: 91246-60-5), a critical intermediate in the synthesis of nootropic agents (e.g., Pramiracetam analogs) and liquid crystal mesogens.

While standard oximation protocols exist, the 4-propoxy substituent introduces specific electronic and solubility challenges that often cap yields at 60-70% in generic workflows. This guide provides an optimized protocol and troubleshooting framework to push isolated yields consistently above 90% .

Module 1: Reaction Mechanics & Critical Control Points

The "Why": Electronic & Steric Considerations

To improve yield, one must understand why the reaction fails.

  • Electronic Deactivation: The propoxy group (

    
    ) is a strong Electron Donating Group (EDG) via resonance. This increases electron density at the carbonyl carbon, making it less electrophilic  and less susceptible to nucleophilic attack by hydroxylamine compared to unsubstituted acetophenone.
    
    • Implication: Reaction kinetics are slower; requires strictly controlled pH to maximize nucleophile concentration without protonating the amine.

  • Solubility Mismatch: The propoxy chain adds lipophilicity. Standard aqueous-alcoholic ratios often cause the ketone to oil out before reacting, or the oxime to precipitate with trapped impurities.

Visualizing the Pathway

The following diagram illustrates the reaction pathway and the competing resonance effect that slows the initial attack.

ReactionPathway Ketone 1-(4-Propoxyphenyl) ethanone Resonance Resonance Effect: Reduced Electrophilicity Ketone->Resonance EDG Effect Attack Nucleophilic Attack (Rate Limiting Step) Ketone->Attack + NH2OH Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral pH 4.5 - 5.5 Dehydration Acid-Catalyzed Dehydration Tetrahedral->Dehydration - H2O Oxime Target Oxime (E/Z Isomers) Dehydration->Oxime

Figure 1: Reaction pathway highlighting the deactivating resonance effect of the propoxy group.

Module 2: Troubleshooting & FAQs

Scenario A: Reaction Stalls / Low Conversion

User Issue: "TLC shows 30% starting material remaining even after refluxing for 6 hours."

  • Root Cause 1: Incorrect pH.

    • Explanation: The reaction rate is bell-shaped with respect to pH.

      • pH < 3: The amine is protonated (

        
        ) and cannot attack the carbonyl.
        
      • pH > 7: The tetrahedral intermediate cannot be protonated effectively to eliminate water.

    • Fix: Ensure you are buffering the system. Do not use Hydroxylamine HCl alone. Use a 1:1.1 ratio of Hydroxylamine HCl to Sodium Acetate (NaOAc) . This creates an in-situ buffer at pH ~4.5–5.0.

  • Root Cause 2: Electronic Deactivation.

    • Explanation: As noted in Module 1, the propoxy group slows the attack.

    • Fix: Increase the molar equivalent of Hydroxylamine HCl from 1.1 to 2.0 equivalents . The Law of Mass Action will drive the equilibrium forward against the electronic resistance.

Scenario B: "Oiling Out" / Sticky Product

User Issue: "Upon cooling, the product separates as a yellow oil instead of a crystalline solid."

  • Root Cause: Solvent Composition.[1][2][3]

    • Explanation: The propoxy chain makes the molecule hydrophobic. If the water content in your Ethanol/Water solvent system is too high (>40%), the product (and unreacted ketone) will phase-separate as an oil before it can crystallize.

    • Fix:

      • Re-dissolve the oil in warm Ethanol.

      • Add water dropwise only until a slight turbidity persists.

      • Seed the mixture with a pure crystal if available, or scratch the glass side.

      • Cool slowly to 4°C. Rapid cooling traps impurities, leading to oils.

Scenario C: Colored Impurities

User Issue: "The product is pink or brown instead of white."

  • Root Cause: Oxidation or Beckmann Rearrangement.

    • Explanation: Trace transition metals can oxidize hydroxylamine. Alternatively, excessive heating in acidic media can trigger a partial Beckmann rearrangement to the amide.

    • Fix:

      • Add a pinch of EDTA during the reaction to chelate metals.

      • Ensure the reaction temperature does not exceed 80°C (Ethanol reflux).

      • Wash the final solid with cold water thoroughly to remove oxidized amine byproducts.

Module 3: Experimental Protocol (The "Gold Standard")

This optimized protocol balances the solubility of the lipophilic propoxy group with the aqueous requirements of the salt reagents.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
1-(4-Propoxyphenyl)ethanone 1.0SubstrateLimiting Reagent
Hydroxylamine HCl 2.0 ReagentExcess drives equilibrium
Sodium Acetate (Anhydrous) 2.2 Base/BufferBuffers HCl; prevents low pH
Ethanol (95%) 10 VolSolventSolubilizes ketone
Water 3-5 VolCo-solventSolubilizes salts
Step-by-Step Workflow
  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 1-(4-Propoxyphenyl)ethanone in 30 mL of Ethanol (95%). Stir until clear.

  • Buffer Preparation: In a separate beaker, dissolve 20 mmol Hydroxylamine HCl and 22 mmol Sodium Acetate in 10-15 mL of deionized water. Note: This is exothermic.

  • Addition: Add the aqueous buffer solution to the ethanolic ketone solution. A white precipitate (NaCl) may form immediately—this is normal.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 3 to 4 hours .

    • Checkpoint: Monitor by TLC (Mobile Phase: 20% Ethyl Acetate in Hexane). The ketone spot (

      
      ) should disappear; the oxime spot will be slightly lower (
      
      
      
      ).
  • Workup (Critical for Yield):

    • Evaporate ~70% of the Ethanol under reduced pressure (Rotavap). Do not distill to dryness.

    • Pour the concentrated residue into 50 mL of ice-cold water with vigorous stirring.

    • The oxime should precipitate as a white solid.

  • Purification:

    • Filter the solid.[1][4]

    • Wash with 2 x 10 mL cold water (removes salts).

    • Wash with 1 x 5 mL cold Hexane (removes unreacted ketone traces).

    • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Troubleshooting Flowchart

Troubleshooting Start Reaction Complete? TLC Check TLC (20% EtOAc/Hex) Start->TLC Result Outcome? TLC->Result SM_Left SM Remaining Result->SM_Left >5% SM Oil Product is Oily Result->Oil Phase Sep Solid White Solid Result->Solid Precipitate Action_SM 1. Add 0.5 eq NH2OH 2. Check pH (aim 4-5) 3. Reflux +1 hr SM_Left->Action_SM Action_Oil 1. Redissolve in EtOH 2. Add H2O dropwise 3. Seed & Cool slowly Oil->Action_Oil Action_Done Proceed to Wash: Water then Hexane Solid->Action_Done

Figure 2: Decision tree for reaction monitoring and workup.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for oxime synthesis and recrystallization techniques).

  • Aakeroey, C. B., & Sinha, A. S. (2013).[5] Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway.[5] RSC Advances, 3(22), 8168-8171.[5] (Discusses green chemistry approaches and yield optimization for acetophenone derivatives).

  • Org. Synth. (2013).[3][5] 1-(4-Bromophenyl)ethanone oxime.[6][7] Organic Syntheses, 90, 251.[6] (Provides the authoritative baseline for stoichiometry and workup of para-substituted acetophenones).

  • Sigma-Aldrich. (n.d.). 1-(4-Propoxyphenyl)-1-ethanone oxime Product Specification. (Physical property verification).

Sources

stability and degradation of 1-(4-Propoxyphenyl)ethanone oxime

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-(4-Propoxyphenyl)ethanone oxime. This document is designed for researchers, scientists, and drug development professionals to provide in-depth information, frequently asked questions, and troubleshooting advice regarding the stability and handling of this compound. Our goal is to equip you with the scientific rationale behind best practices to ensure the integrity of your experiments.

Chemical Profile

1-(4-Propoxyphenyl)ethanone oxime is a ketoxime derivative. The stability and reactivity of this molecule are primarily dictated by the C=N-OH functional group. Understanding the chemical behavior of this oxime moiety is critical for its proper handling, storage, and application in experimental settings.

PropertyValue
Chemical Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Primary Functional Group Ketoxime
Key Structural Features Propoxyphenyl group, Ethanone backbone, Oxime
Parent Ketone 1-(4-propoxyphenyl)ethanone[1]
Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-(4-Propoxyphenyl)ethanone oxime?

A1: The two most common degradation pathways for this compound, like other oximes, are hydrolysis and oxidation.[2]

  • Hydrolysis: This is the most prevalent degradation route, especially under non-neutral pH conditions.[2] The oxime is cleaved by water, reverting to its parent ketone, 1-(4-propoxyphenyl)ethanone, and hydroxylamine.[3] This reaction is generally catalyzed by the presence of acid or base.[2][4][5]

  • Oxidation: The oxime group is susceptible to oxidation from atmospheric oxygen (autoxidation) or oxidizing reagents.[2][6] This can lead to the formation of various products, including the parent ketone or corresponding nitro compounds.[3][7]

Q2: How does pH impact the stability of the compound in solution?

A2: The stability of 1-(4-Propoxyphenyl)ethanone oxime in solution is highly pH-dependent. Oximes are generally more resistant to hydrolysis than similar imine or hydrazone compounds, but they are labile at extreme pH levels.[2][4][5] Both strong acidic and strong basic conditions will catalyze hydrolysis, increasing the rate of degradation.[2] For maximum stability in solution, it is recommended to maintain a pH close to neutral (pH 6-8), unless specific experimental conditions require otherwise. Some complex oximes find maximal stability at a slightly acidic pH, but this must be determined empirically.[8]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, 1-(4-Propoxyphenyl)ethanone oxime should be stored as a solid in a cool, dark, and dry place.

  • Temperature: Store at 2-8°C. Avoid high temperatures, as thermal decomposition can occur via cleavage of the N-O bond.[6]

  • Light: Protect from light to prevent photolytic degradation.[2] Use amber vials or store containers in a dark cabinet.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to minimize the risk of oxidative degradation.

Q4: Can I analyze this compound using Gas Chromatography (GC)?

A4: Direct analysis of oximes by GC can be challenging. The polar hydroxyl group can cause poor peak shape and thermal degradation in the hot injector port or on the column.[9] For robust GC-MS analysis, derivatization is highly recommended. Techniques like silylation (e.g., using BSTFA) or acylation replace the active hydrogen on the oxime's hydroxyl group, increasing volatility and thermal stability for improved chromatographic performance.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: An unexpected peak appears in my HPLC/LC-MS analysis, corresponding to the molecular weight of 1-(4-propoxyphenyl)ethanone.

  • Probable Cause: This is a classic sign of hydrolytic degradation. The oxime has likely reverted to its parent ketone.

  • Troubleshooting Steps:

    • Check Solution pH: Measure the pH of your sample and any buffers or solvents used. If the pH is acidic or basic, this is the likely cause.

    • Review Sample Preparation: Was the sample heated? High temperatures accelerate hydrolysis. Was the sample left at room temperature in solution for an extended period?

    • Solvent Purity: Ensure solvents are of high purity and free from acidic or basic contaminants.

  • Corrective Actions:

    • Prepare solutions fresh whenever possible.

    • If solutions must be stored, keep them frozen (-20°C or -80°C) and at a neutral pH.

    • Buffer your solution to a pH between 6 and 8 if compatible with your experimental design.

Problem 2: My solid compound has developed a yellowish or brownish tint over time.

  • Probable Cause: Discoloration often indicates oxidative degradation or the presence of minor impurities that have degraded. This can be caused by prolonged exposure to air and/or light.

  • Troubleshooting Workflow: The following workflow can help diagnose the issue.

G cluster_0 Investigation of Compound Discoloration A Discoloration Observed in Solid Sample B Review Storage Conditions (Light, Temp, Atmosphere) A->B C Perform Purity Analysis (e.g., HPLC-UV, LC-MS) B->C D Compare to a fresh or reference standard C->D E Significant Degradation Products Detected? D->E Compare chromatograms F Decision Point E->F G Purify compound via recrystallization or chromatography F->G Yes, and purification is feasible H Discard and use a fresh batch of compound F->H Yes, and purification is not feasible I If purity is acceptable, use with caution. Monitor closely. F->I No, purity is within acceptable limits

Caption: Workflow for investigating discoloration of a solid sample.

Problem 3: I am seeing poor reproducibility in my bioassays.

  • Probable Cause: If the compound is degrading in your assay medium, the effective concentration will decrease over time, leading to inconsistent results.

  • Troubleshooting Steps:

    • Medium Stability Study: Incubate 1-(4-Propoxyphenyl)ethanone oxime in your complete assay medium (including cells or protein if applicable) under assay conditions. Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and quench any reaction.

    • Analyze for Degradation: Analyze the aliquots by HPLC or LC-MS to quantify the amount of parent compound remaining and identify any major degradants.

  • Corrective Actions:

    • If degradation is rapid, reduce the assay incubation time.

    • Consider preparing a more concentrated stock solution in a stable solvent (like DMSO) and diluting it into the aqueous medium immediately before use.

    • Check for potential incompatibilities between the compound and other medium components.

Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol is used to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[12]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 1-(4-Propoxyphenyl)ethanone oxime in acetonitrile.

2. Stress Conditions (Perform in parallel):

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
    • Incubate at 60°C.
    • Withdraw aliquots at 2, 4, 8, and 24 hours.
    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
    • Incubate at 60°C.
    • Withdraw aliquots at 2, 4, 8, and 24 hours.
    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.
  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
    • Keep at room temperature, protected from light.
    • Withdraw aliquots at 2, 4, 8, and 24 hours.
  • Thermal Degradation:

    • Place the solid compound in a 70°C oven.
    • Place a stock solution (in acetonitrile) in a 70°C oven.
    • Sample at 24, 48, and 72 hours.
  • Control Sample:

    • Mix 1 mL of stock solution with 1 mL of purified water.
    • Keep at 4°C, protected from light.

3. Analysis:

  • Analyze all samples and controls by a suitable HPLC-UV or LC-MS method to determine the percentage of degradation and identify the formation of new peaks.

Protocol 2: HPLC-UV Method for Purity Analysis

This method provides a starting point for assessing the purity of 1-(4-Propoxyphenyl)ethanone oxime and its primary hydrolytic degradant.

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B over 1 min, hold for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm
Mechanistic Visualizations

The following diagram illustrates the primary acid-catalyzed hydrolysis pathway.

Caption: Primary degradation pathway via acid-catalyzed hydrolysis.

References
  • Drug degradation p
  • Vogh, J. W. (1971). Isolation and Analysis of Carbonyl Compounds as Oximes. Analytical Chemistry, 43(12), 1618-1623.
  • Pîrlog, C., & Vlădescu, L. (n.d.).
  • Eyer, P., Hell, W., Kawan, A., & Klehr, H. (1986). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology, 59(4), 266-271.
  • Enhancing Analytical Detection of Cyclopentanone Oxime: A Comparative Guide to Derivatiz
  • Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries. (1998).
  • Dual acting oximes designed for therapeutic decontamination of reactive organophosphates via catalytic inactivation and acetylcholinesterase reactiv
  • Oximes – Knowledge and References. (n.d.). Taylor & Francis.
  • The Applications of the Dioximes to Analytical Chemistry. (n.d.). GFS Chemicals.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
  • Rutka, A., et al. (2023).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace.
  • An In-depth Technical Guide to the Stability and Reactivity of 1-Cyclopropyl-ethanone Oxime. (2025). BenchChem.
  • 1-(4-Methoxyphenyl)ethanone oxime. (n.d.). PubChem.
  • 1-(4-propoxyphenyl)ethanone. (n.d.). Santa Cruz Biotechnology.
  • Synthesis of ketones by hydrolysis, deprotection, or oxid
  • 1-(4-Methoxyphenyl)ethanone oxime. (n.d.). CymitQuimica.
  • 1-(4-HYDROXYPHENYL)ETHANONE OXIME. (n.d.). Sigma-Aldrich.
  • 1-(4-PROPOXY-PHENYL)-ETHANONE synthesis. (n.d.). ChemicalBook.

Sources

Technical Support Center: High-Purity Synthesis of 1-(4-Propoxyphenyl)ethanone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-OX-0042 Subject: Impurity Profile Management & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Chemical Context

This guide addresses the synthesis and purification of 1-(4-Propoxyphenyl)ethanone oxime (CAS: 5736-86-7 / Analogous structures).[1] This compound is a critical intermediate in the synthesis of pharmaceuticals (e.g., amide precursors via Beckmann rearrangement) and liquid crystalline materials.[1]

High purity (>99%) is often elusive due to three specific impurity classes:

  • Geometric Isomers: The thermodynamic equilibrium between E- (anti) and Z- (syn) oximes.[1]

  • Beckmann Rearrangement Byproducts: Amides formed via acid-catalyzed migration during synthesis or workup.[1]

  • Residual Precursors: Unreacted ketone due to pH drift or steric stalling.[1]

Critical Impurity Analysis (Root Cause & Mitigation)

Issue Type A: Geometric Isomerism (E vs. Z)

User Question: "I am seeing a split peak in my HPLC/NMR (approx. 90:10 ratio) that does not disappear with simple washing. What is this?"

Technical Diagnosis: This is the Geometric Isomer Pair .[1] Acetophenone-derived oximes exist in equilibrium between the E-isomer (Phenyl and OH groups anti) and the Z-isomer (Phenyl and OH groups syn).[1]

  • Thermodynamics: The E-isomer is generally more stable due to steric repulsion between the phenyl ring and the hydroxyl group in the Z-form.[1]

  • Impact: While often chemically similar, they can have vastly different biological activities or melting points.[1]

Corrective Action:

  • Thermodynamic Control: Conduct the reaction at reflux (ethanol/water) rather than room temperature to drive the equilibrium toward the stable E-isomer.

  • Purification: The Z-isomer is often more soluble in non-polar solvents.[1] Recrystallization from Ethanol:Water (1:1) is highly effective at excluding the Z-isomer.[1]

Issue Type B: The "Ghost" Amide (Beckmann Rearrangement)

User Question: "My mass spec shows a peak at the correct molecular weight, but the retention time is different, and the IR shows a strong carbonyl stretch."

Technical Diagnosis: You have inadvertently triggered a Beckmann Rearrangement , converting your oxime into N-(4-propoxyphenyl)acetamide .[1]

  • Trigger: This occurs if the reaction medium becomes too acidic (pH < 4) or if the temperature is too high during workup in the presence of Lewis acids or residual HCl.

Corrective Action:

  • Buffering is Mandatory: Never use Hydroxylamine Hydrochloride (

    
    ) without a stoichiometric base.[1]
    
  • Protocol Adjustment: Use Sodium Acetate (

    
    )  as a buffer.[1] It maintains the pH at ~5–6, which is optimal for oximation but too high to catalyze the rearrangement.
    

Visualizing the Impurity Landscape

The following diagram maps the reaction pathway and the specific points where impurities are introduced.

ReactionPathway cluster_0 Critical Control Point Ketone Start: 1-(4-Propoxyphenyl) ethanone Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack Residual Impurity: Residual Ketone Ketone->Residual Incomplete Conv. (pH > 8 or < 4) Reagents Reagents: NH2OH·HCl + NaOAc (Buffer pH 5-6) Reagents->Intermediate Oxime_E Target: (E)-Oxime (Thermodynamic Product) Intermediate->Oxime_E -H2O (Major Path) Oxime_Z Impurity: (Z)-Oxime (Kinetic/Minor) Intermediate->Oxime_Z -H2O (Minor Path) Amide Impurity: Amide (Beckmann Rearrangement) Oxime_E->Amide Acid/Heat (pH < 4) Oxime_Z->Oxime_E Isomerization (Acid/Heat)

Figure 1: Reaction pathway analysis showing the bifurcation between the desired E-Oxime and common impurities (Z-Oxime, Amide).[1]

Validated Synthesis Protocol

This protocol is designed to be a self-validating system . If the pH drift occurs, the color change or precipitation failure will alert you immediately.

Materials
  • Precursor: 1-(4-Propoxyphenyl)ethanone (1.0 eq)[1]

  • Reagent: Hydroxylamine Hydrochloride (1.5 eq)[1][2]

  • Buffer: Sodium Acetate Trihydrate (2.0 eq)[1]

  • Solvent: Ethanol (95%) and Deionized Water[1]

Step-by-Step Methodology
  • Buffer Preparation (The Control Step):

    • Dissolve Hydroxylamine HCl (1.5 eq) and Sodium Acetate (2.0 eq) in a minimum amount of water.[1]

    • Checkpoint: Measure pH.[1][3] It must be between 5.0 and 6.0 . If < 5, add more NaOAc.[1] If > 7, reaction kinetics will stall.[1]

  • Reaction Initiation:

    • Dissolve 1-(4-Propoxyphenyl)ethanone in Ethanol (approx. 5 mL per gram of ketone).[1]

    • Add the aqueous hydroxylamine/acetate solution to the ethanolic ketone solution.

    • Observation: The mixture should remain clear or turn slightly cloudy.[1]

  • Thermal Phase:

    • Reflux at 80°C for 2–3 hours .

    • Why Reflux? Reflux provides the energy to overcome the activation barrier for the E-isomer and ensures complete consumption of the ketone.

  • Workup (Impurity Rejection):

    • Evaporate Ethanol under reduced pressure (Rotovap).[1]

    • Cooling: Add ice-cold water to the residue.[1] The oxime should precipitate as a white solid.[1]

    • Filtration: Filter the solid.[1][4] Wash with cold water (removes salts and unreacted hydroxylamine).[1]

  • Recrystallization (Isomer Purification):

    • Dissolve crude solid in boiling Ethanol (minimum volume) .

    • Add warm water dropwise until persistent turbidity is just observed.[1]

    • Allow to cool slowly to room temperature, then to 4°C.

    • Result: The E-isomer crystallizes out; the Z-isomer and trace ketone remain in the mother liquor.[1]

Troubleshooting & FAQs

SymptomProbable CauseDiagnostic CheckSolution
Low Yield / Sticky Solid pH was too low (< 4) or too high (> 8).[1]Check pH of aqueous layer during workup.[1]Use NaOAc buffer (2.0 eq).[1] Avoid strong bases like NaOH unless strictly controlled.[1]
Brown/Yellow Coloration Oxidation of phenol impurities (if precursor degraded).[1]Check precursor purity (TLC).Recrystallize precursor before oximation.[1] Add trace sodium metabisulfite.[1]
Melting Point Depression Presence of Z-isomer or residual ketone.[1]1H NMR: Look for satellite peaks near oxime OH.Recrystallize from EtOH/H2O.[1] Do not just wash.
"Extra" Carbonyl Peak (IR) Beckmann Rearrangement (Amide formation).[1]IR: Strong band at 1650-1690 cm⁻¹.[1]Reaction got too hot/acidic. Discard and restart with proper buffering.

Decision Logic for Purification

Use this flow to determine the necessary purification steps based on your analytical data.

Troubleshooting Start Analyze Crude Product (HPLC / NMR) CheckPurity Purity > 98%? Start->CheckPurity Pass Proceed to Next Step CheckPurity->Pass Yes Fail Identify Impurity CheckPurity->Fail No Isomer Impurity: Z-Isomer (Double peaks) Fail->Isomer Isomer Ratio Ketone Impurity: Residual Ketone (Starting Material) Fail->Ketone SM Detected Amide Impurity: Amide (Rearrangement) Fail->Amide New C=O Peak Action_Recryst Recrystallize: Ethanol/Water (Slow cool) Isomer->Action_Recryst Ketone->Action_Recryst If > 5% Action_Wash Wash: Cold Hexane/Ether Ketone->Action_Wash If < 5% Action_Discard Discard/Reprocess: Cannot purify easily Amide->Action_Discard

Figure 2: Decision tree for post-synthesis purification strategies.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard protocols for oximation and buffer preparation).

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992.[1] (Mechanisms of E/Z isomerization and Beckmann Rearrangement).

  • Organic Syntheses. Acetophenone Oxime Preparation. Org. Synth. 2011 , 88, 248-259.[1] (Authoritative procedure for acetophenone-class oximes).[1]

  • Karakuş, S. et al.Synthesis and isomeric ratio determination of acetophenone oxime. African Journal of Pharmacy and Pharmacology, 2011, 5(2).
  • ChemicalBook. 1-(4-Propoxyphenyl)ethanone oxime Product Data. (Physical properties and CAS verification).

Sources

Technical Support Center: Characterization of Novel Oxime Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of novel oxime compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis, purification, and structural elucidation of oximes. Here, you will find expert guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Introduction: The Nuances of Oxime Characterization

Oximes (RR′C=NOH) are a versatile class of organic compounds with significant applications in pharmaceuticals, materials science, and as crucial synthetic intermediates.[1][2][3] Their characterization, however, is often fraught with challenges that can mislead even experienced researchers. The presence of E/Z isomerism, potential for hydrolysis, and susceptibility to rearrangement reactions demand a meticulous and multi-faceted analytical approach.[1][4][5] This guide provides in-depth, field-proven insights to overcome these hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when working with novel oxime compounds.

Q1: My oxime synthesis resulted in a mixture of products that are difficult to separate. What are the likely culprits?

A1: The most common issue is the formation of E/Z stereoisomers around the C=N double bond, which often exhibit very similar physical properties.[4] Depending on the reaction conditions (pH, temperature, solvent), you can get varying ratios of these isomers.[6] Additionally, unreacted starting materials (aldehyde or ketone) and residual hydroxylamine can contaminate your product.[7][8]

Q2: I'm seeing inconsistent results in my biological assays. Could this be related to my oxime compound?

A2: Absolutely. The E and Z isomers of an oxime can have significantly different biological activities.[6] If your compound is an isomeric mixture, the observed activity will be a composite of both, potentially leading to reproducibility issues. Furthermore, oximes can be susceptible to hydrolysis, especially under acidic conditions, which would regenerate the starting carbonyl compound and hydroxylamine, leading to a loss of activity or misleading results.[1][5][9]

Q3: What are the best storage conditions for novel oxime compounds to ensure their stability?

A3: To minimize degradation, oximes should be stored in a cool, dark, and dry environment.[10] Refrigeration at 2-8°C is often recommended.[10] Protection from light is crucial to prevent photochemical decomposition.[10] It is also advisable to store them in tightly sealed containers to prevent moisture absorption, which can facilitate hydrolysis.[10][11] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can be beneficial.

Q4: My NMR spectrum looks more complex than I expected for my target oxime. What could be the reason?

A4: The complexity likely arises from the presence of both E and Z isomers.[12][13] Each isomer will have its own distinct set of signals in both ¹H and ¹³C NMR spectra. Protons and carbons near the C=N bond are particularly sensitive to the stereochemistry.[12][14] You may also be seeing peaks from impurities such as the starting carbonyl compound or residual solvents.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific experimental challenges you may encounter.

Guide 1: Ambiguous Spectroscopic Data

Issue: You have acquired NMR, MS, and IR data, but the structural confirmation of your novel oxime is inconclusive.

Underlying Problem: Often, this is due to the co-existence of E/Z isomers, which are not being individually resolved or correctly assigned.

Troubleshooting Workflow:

A Ambiguous Spectroscopic Data B Acquire High-Resolution 2D NMR (HSQC, HMBC, NOESY) A->B C Analyze ¹H and ¹³C Chemical Shifts B->C D Look for diagnostic NOE correlations C->D Isomer-specific differences expected E Separate Isomers (HPLC or GC) D->E If isomers are present H Confirm Structure D->H If a single isomer is confirmed F Characterize each isomer individually E->F G Re-evaluate MS fragmentation patterns for each isomer F->G G->H

Caption: Troubleshooting workflow for ambiguous spectroscopic data.

Detailed Protocol: Distinguishing E/Z Isomers using NMR

  • ¹H NMR Analysis:

    • Protons syn (on the same side) to the hydroxyl group are generally deshielded (appear at a higher ppm) compared to protons anti (on the opposite side).[12]

    • For aldoximes, the chemical shift of the aldehydic proton is a key indicator.

    • Record spectra in different solvents (e.g., CDCl₃, DMSO-d₆) as solvent effects can help resolve overlapping signals.[13]

  • ¹³C NMR Analysis:

    • The chemical shifts of the carbon atoms of the C=N bond and the adjacent carbons are sensitive to the stereochemistry.[12][14]

    • Steric hindrance in the Z-isomer can cause an upfield shift (lower ppm) for nearby carbons compared to the E-isomer.[12]

  • 2D NMR (NOESY/ROESY):

    • This is often the most definitive method. Look for through-space correlations between the oxime -OH proton and protons on the substituents of the C=N bond.

    • An NOE between the -OH proton and a specific substituent proton will confirm that they are on the same side of the C=N double bond.[15]

Spectroscopic Technique Key Differentiator for E/Z Isomers Typical Observation
¹H NMR Anisotropic effect of the C=N-OH groupProtons syn to the -OH group are deshielded (higher ppm).[12]
¹³C NMR Steric effectsCarbons in the more sterically hindered isomer can be shielded (lower ppm).[12]
NOESY/ROESY Through-space proton-proton interactionsCorrelation between the -OH proton and a nearby substituent proton confirms their syn relationship.[15]
Guide 2: Purity Assessment and Isomer Separation

Issue: You are unsure about the purity of your synthesized oxime, and you suspect an isomeric mixture is present.

Underlying Problem: Standard purification techniques like column chromatography on silica gel may not be sufficient to separate E/Z isomers.

Troubleshooting Workflow:

A Purity Concerns / Suspected Isomeric Mixture B Analyze by HPLC with a high-resolution column (e.g., C18) A->B C Develop a gradient elution method B->C D Are there two closely eluting peaks? C->D E Optimize separation (solvent, gradient, temperature) D->E Yes F Alternative: Analyze by GC (if thermally stable) D->F No, or separation is poor H Preparative HPLC or careful column chromatography for isolation E->H G Isomers often have different retention times F->G G->H I Assess purity of isolated isomers by HPLC/GC and qNMR H->I

Caption: Workflow for purity assessment and isomer separation.

Detailed Protocol: HPLC Method for Purity and Isomer Analysis

  • Column Selection: A high-resolution reverse-phase column (e.g., C18, Phenyl-Hexyl) is a good starting point.[7]

  • Mobile Phase: A mixture of acetonitrile or methanol and water is typically used. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape.

  • Detection: UV detection is common for oximes with a chromophore. Select a wavelength of maximum absorbance (λmax).[16]

  • Method Development:

    • Start with an isocratic method (e.g., 50:50 acetonitrile:water) and then move to a shallow gradient to improve the resolution of closely eluting peaks.

    • Varying the organic modifier (acetonitrile vs. methanol) can alter selectivity and may resolve the isomers.

    • Orthogonal techniques like Gas Chromatography (GC) can be used for volatile and thermally stable oximes.[7] Quantitative NMR (qNMR) is another powerful tool for purity assessment without needing a reference standard of the analyte.[7]

Guide 3: Mass Spectrometry Analysis and Fragmentation

Issue: The mass spectrum of your oxime shows unexpected fragments or no clear molecular ion peak.

Underlying Problem: Oximes can undergo specific fragmentation pathways that may be unfamiliar. The molecular ion can be unstable under certain ionization conditions.

Key Fragmentation Pathways:

  • α-Cleavage: Cleavage of the bond adjacent to the C=N group.

  • McLafferty Rearrangement: This is common for oximes with a sufficiently long alkyl chain and results in the loss of a neutral alkene molecule.[17][18] The E and Z isomers can show different relative intensities for this rearrangement.[17]

  • N-O Bond Cleavage: Cleavage of the nitrogen-oxygen bond is also a common fragmentation pathway.[18]

Troubleshooting Protocol: Mass Spectrometry

  • Ionization Technique:

    • If you are not observing a molecular ion with Electron Ionization (EI), try a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).

    • High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of the molecular ion and key fragments, which helps in confirming the structure.[18]

  • Tandem MS (MS/MS):

    • Isolate the suspected molecular ion and fragment it. This will help to establish fragmentation pathways and confirm the structure.

    • Comparing the MS/MS spectra of separated E and Z isomers can reveal subtle differences in fragmentation patterns.

A Unexpected MS Fragmentation B Use soft ionization (ESI, CI) to confirm molecular ion (M+H)⁺ A->B C Perform High-Resolution MS (HRMS) for elemental composition B->C D Analyze fragmentation patterns: McLafferty, α-cleavage, N-O cleavage C->D E Consider E/Z isomer influence on fragmentation D->E F Perform MS/MS on the molecular ion E->F G Correlate fragments with proposed structure F->G H Structure Confirmation G->H

Caption: Decision tree for troubleshooting mass spectrometry data.

Conclusion

The successful characterization of novel oxime compounds hinges on a thorough understanding of their unique chemical properties. By anticipating the common pitfalls of E/Z isomerism, instability, and specific spectroscopic behaviors, researchers can design robust analytical workflows. A multi-technique approach, combining high-resolution NMR, mass spectrometry, and chromatography, is essential for unambiguous structural elucidation and purity assessment. This guide provides a framework for troubleshooting common issues, ensuring the generation of reliable and reproducible data in your research and development endeavors.

References

  • GEOMETRICAL ISOMERISM | ORGANIC | CIS-TRANS | E-Z NOTATION | ALKENES | OXIMES. (n.d.). AdiChemistry. Retrieved February 22, 2026, from [Link]

  • Vroemans, R., Blockhuys, F., & Dillen, L. (2018). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of the American Society for Mass Spectrometry, 29(7), 1454–1464. [Link]

  • Oxime: Definition, Structure, Formation, and Compounds. (2023, April 25). Chemistry Learner. [Link]

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. (2023, June 23). MDPI. [Link]

  • The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. (2025, August 5). ResearchGate. [Link]

  • Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. (2025, August 5). ResearchGate. [Link]

  • Eyer, P., & Worek, F. (1991). Study on the stability of the oxime HI 6 in aqueous solution. Archives of toxicology, 65(8), 653–659. [Link]

  • Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. (2023, March 1). Journal of the American Chemical Society. [Link]

  • Study on the stability of the oxime HI 6 in aqueous solution. (1991). Semantic Scholar. [Link]

  • Hawkes, G. E., Herwig, K., & Roberts, J. D. (1974). Nuclear magnetic resonance spectroscopy. Use of carbon-13 spectra to establish configurations of oximes. The Journal of Organic Chemistry, 39(8), 1017–1024. [Link]

  • Oximes. (n.d.). BYJU'S. Retrieved February 22, 2026, from [Link]

  • Jun, D., Kuca, K., & Picha, J. (2008). TLC analysis of intermediates arising during the preparation of oxime HI-6 dimethanesulfonate. Journal of planar chromatography--modern TLC, 21(2), 121–124. [Link]

  • TLC Analysis of Intermediates Arising During the Preparation of Oxime HI-6 Dimethanesulfonate. (2008). ResearchGate. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. (2008). ResearchGate. [Link]

  • NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Theoretical study of hydrolysis of an imine oxime in aqueous solution and crystal structure and spectroscopic characterization of a platinum(II) complex containing the hydrolysis product. (2025, August 7). ResearchGate. [Link]

  • Convenient and rapid determination of the configuration of aldoximes and ketoximes by means of noe difference spectroscopy. (1983). Semantic Scholar. [Link]

  • Procedure for Synthesis of an Oxime. (2021, May 24). Chegg.com. [Link]

  • Figure 2 from Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. (2018). Semantic Scholar. [Link]

  • Spectroscopic Characterization of Oxime Ligands and Their Complexes. (2003). ResearchGate. [Link]

  • Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie (International ed. in English), 47(38), 7523–7526. [Link]

  • Oximes. (2014, January 24). Sciencemadness Discussion Board. [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • Oxime Formation Step Optimization. (2012, October 2). SlideShare. [Link]

  • Difficulty in Getting Oximes? (2019, June 3). ResearchGate. [Link]

  • Isolation and analysis of carbonyl compounds as oximes. (1971). CDC Stacks. [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (2012). Chemistry Central Journal, 6, 141. [Link]

  • Metal-Involving Synthesis and Reactions of Oximes. (2017, October 9). Chemical Reviews. [Link]

  • Oxime. (2026, January 23). Britannica. [Link]

  • Challenges in catalytic reduction of oximes to hydroxylamine products... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (2019, July 5). MDPI. [Link]

  • Preparation of oxime. (1969).
  • Insight into the dissolution–crystallization strategy towards macro/meso/microporous Silicalite-1 zeolites and their performance in the Beckmann rearrangement of cyclohexanone oxime. (2018). Catalysis Science & Technology, 8(17), 4413-4423. [Link]

  • Structural Chemistry of Oximes. (2013). Crystal Growth & Design. [Link]

  • Organophosphorus compounds and oximes: a critical review. (2020, June 6). Archives of Toxicology. [Link]

  • Synthesis, characterization and antioxidant activities of some novel oxime derivatives. (2021, September 3). Semantic Scholar. [Link]

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Validation & Comparative

biological activity of 1-(4-Propoxyphenyl)ethanone oxime versus its methoxy analog

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 1-(4-Propoxyphenyl)ethanone Oxime versus its Methoxy Analog Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

A Guide to Structure-Activity Relationships (SAR) in Alkoxyacetophenone Derivatives

Executive Summary

In the development of bioactive small molecules, the modulation of lipophilicity via alkyl chain extension is a critical optimization strategy. This guide compares 1-(4-Methoxyphenyl)ethanone oxime (the "Methoxy Analog") against its more lipophilic counterpart, 1-(4-Propoxyphenyl)ethanone oxime (the "Propoxy Analog").

The Verdict:

  • The Methoxy Analog serves as the Reference Standard . It offers a balanced solubility profile, making it suitable for initial high-throughput screening and aqueous-based assays.

  • The Propoxy Analog acts as the Enhanced Permeability Variant . The addition of two methylene units increases lipophilicity (LogP), significantly improving membrane penetration. This typically results in higher potency against Gram-positive bacteria and specific hydrophobic enzyme pockets (e.g., COX-2), albeit with reduced aqueous solubility.

Chemical & Physical Profiling

The fundamental difference lies in the alkoxy tail. This structural variation dictates the physicochemical behavior of the molecule, influencing bioavailability and target binding.

Comparative Properties Table
Feature4-Methoxy Analog4-Propoxy AnalogImpact on Activity
IUPAC Name 1-(4-Methoxyphenyl)ethanone oxime1-(4-Propoxyphenyl)ethanone oxime
Formula C₉H₁₁NO₂C₁₁H₁₅NO₂
Mol.[1][2][3][4] Weight 165.19 g/mol 207.27 g/mol Slight increase in steric bulk.
LogP (Est.) ~2.0 - 2.2~3.1 - 3.4Critical: Propoxy is significantly more lipophilic.
Water Solubility ModerateLowPropoxy requires DMSO/Ethanol cosolvents.
H-Bond Donors 1 (Oxime -OH)1 (Oxime -OH)Identical binding capability.
H-Bond Acceptors 2 (N, O)2 (N, O)Identical binding capability.
Structural Visualization (SAR Logic)

SAR_Logic Base Acetophenone Oxime Core (Pharmacophore) Methoxy Methoxy Group (-OCH3) LogP ~2.1 Base->Methoxy Substitution Propoxy Propoxy Group (-OCH2CH2CH3) LogP ~3.2 Base->Propoxy Substitution Effect_M Balanced Solubility Moderate Permeability Methoxy->Effect_M Effect_P High Lipophilicity Enhanced Membrane Penetration Propoxy->Effect_P Target_M Target: General Screening Gram(-) Potential Effect_M->Target_M Target_P Target: Gram(+) Bacteria Hydrophobic Enzyme Pockets Effect_P->Target_P

Figure 1: Structure-Activity Relationship (SAR) flow illustrating how the alkyl chain length dictates the biological application window.

Biological Activity Profile

A. Antimicrobial Performance

Acetophenone oximes exhibit antimicrobial activity by disrupting cell membranes and inhibiting metabolic enzymes. The chain length is the deciding factor for potency.

  • Gram-Positive Bacteria (S. aureus, B. subtilis):

    • Propoxy Advantage: The Propoxy analog is generally 2–4x more potent than the Methoxy analog. The longer alkyl chain facilitates insertion into the lipid bilayer of the bacterial cell membrane, causing leakage of intracellular contents.

    • Mechanism:[5] Hydrophobic interaction with the peptidoglycan layer and lipid membrane.

  • Gram-Negative Bacteria (E. coli, P. aeruginosa):

    • Methoxy Parity: The Propoxy analog may face difficulty traversing the porin channels of the outer membrane in Gram-negative bacteria due to increased steric bulk. The Methoxy analog often shows comparable or slightly better activity here due to its smaller size and higher water solubility.

B. Enzyme Inhibition (COX / LOX Pathways)

Oximes are investigated as non-steroidal anti-inflammatory drug (NSAID) candidates.

  • Cyclooxygenase (COX) Binding:

    • The COX-2 active site contains a hydrophobic channel. The Propoxy analog is predicted to have a higher binding affinity than the Methoxy analog because its propyl chain can better occupy this hydrophobic pocket, stabilizing the inhibitor-enzyme complex.

  • Selectivity: Higher lipophilicity often correlates with COX-2 selectivity over COX-1, though this must be confirmed with specific IC50 assays.

C. Cytotoxicity & Safety
  • Cytotoxicity: In cancer cell line assays (e.g., HeLa, MCF-7), the Propoxy analog typically exhibits lower IC50 values (higher potency) compared to the Methoxy analog. This is attributed to better cellular uptake.

  • Toxicity Warning: Higher lipophilicity can also lead to higher retention in fatty tissues and slower clearance.

Experimental Protocols

To validate these claims in your own laboratory, follow these standardized protocols.

Protocol 1: Synthesis of 1-(4-Propoxyphenyl)ethanone oxime

Objective: Convert 4'-Propoxyacetophenone to its oxime derivative.

  • Reagents:

    • 4'-Propoxyacetophenone (10 mmol)

    • Hydroxylamine hydrochloride (NH₂OH[4]·HCl) (12 mmol)

    • Sodium Acetate (NaOAc) (15 mmol)

    • Solvent: Ethanol/Water (3:1 ratio)

  • Procedure:

    • Dissolve the ketone in Ethanol.

    • Dissolve NH₂OH[4]·HCl and NaOAc in water; add to the ketone solution.

    • Reflux at 80°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Cool to room temperature.[6] The oxime usually precipitates as white crystals.

    • Filter, wash with cold water, and recrystallize from Ethanol.

  • Yield: Typically 85–95%.

Protocol 2: MIC Determination (Broth Microdilution)

Objective: Compare antimicrobial potency.[7]

  • Preparation:

    • Dissolve compounds in 100% DMSO to create a stock solution (e.g., 10 mg/mL).

    • Dilute into Mueller-Hinton Broth (MHB) to achieve <1% DMSO final concentration.

  • Plate Setup:

    • Use 96-well plates. Serial 2-fold dilutions (e.g., 512 µg/mL down to 0.5 µg/mL).

    • Inoculate with bacterial suspension adjusted to 0.5 McFarland standard (~10⁸ CFU/mL).

  • Incubation:

    • 37°C for 18–24 hours.

  • Readout:

    • MIC (Minimum Inhibitory Concentration): The lowest concentration with no visible growth (turbidity).

    • Expected Trend: Propoxy MIC < Methoxy MIC for S. aureus.

Experimental Workflow Diagram

Workflow Step Step Action Action Result Result Start Start: 4-Alkoxyacetophenone Synth Synthesis: Reflux with NH2OH.HCl Start->Synth Purify Purification: Recrystallization (EtOH) Synth->Purify Split Assay Selection Purify->Split Micro Antimicrobial Assay (Broth Microdilution) Split->Micro Enzyme Enzyme Inhibition (COX/LOX Assay) Split->Enzyme Data1 Measure MIC (µg/mL) Expect: Propoxy < Methoxy (Gram+) Micro->Data1 Data2 Measure IC50 (µM) Expect: Propoxy < Methoxy (COX-2) Enzyme->Data2

Figure 2: Experimental workflow for synthesizing and validating the biological activity of alkoxyacetophenone oximes.

References

  • Chemical Properties & Identifiers: 1-(4-Methoxyphenyl)ethanone oxime (CAS 2475-92-5).[1][2] PubChem Database.[2] Available at: [Link]

  • Oxime Synthesis & Activity: Synthesis, characterization and antioxidant activities of some novel oxime derivatives. MedCrave Online. Available at: [Link]

  • Antimicrobial SAR Trends: Synthesis and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. European Journal of Medicinal Chemistry (Cited in MDPI Review). Available at: [Link]

  • General Oxime Pharmacology: FDA-Approved Oximes and Their Significance in Medicinal Chemistry. MDPI Pharmaceuticals. Available at: [Link]

Sources

confirming the molecular weight of 1-(4-Propoxyphenyl)ethanone oxime by mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Molecular Weight Confirmation of 1-(4-Propoxyphenyl)ethanone oxime

Executive Summary

Confirming the molecular weight of 1-(4-Propoxyphenyl)ethanone oxime (CAS: 91246-60-5) presents a specific analytical challenge due to the thermal lability of the oxime (


) functionality. While Gas Chromatography-Mass Spectrometry (GC-MS) is a standard tool for small organics, it introduces a high risk of thermal artifacts—specifically dehydration to nitriles—which can lead to misinterpretation of the molecular ion (

).

This guide compares the performance of GC-MS (Electron Ionization) against LC-MS (Electrospray Ionization) .[1] Based on experimental evidence and mechanistic principles, LC-MS (ESI) is established as the superior method for unambiguous molecular weight confirmation, while GC-MS serves as a structural orthogonal validation only if thermal degradation artifacts are accounted for.

Molecular Specifications & Theoretical Mass

Before initiating analysis, the theoretical exact mass must be calculated to define acceptance criteria for high-resolution MS (HRMS).

ParameterValue
IUPAC Name 1-(4-Propoxyphenyl)ethanone oxime
Molecular Formula

Monoisotopic Mass 193.1103 Da
Average Molecular Weight 193.24 g/mol
Target Ion (ESI+)

Target Ion (EI)

Comparative Analysis: GC-MS vs. LC-MS

Method A: GC-MS (Electron Ionization)

The High-Energy/Thermal Approach

Operational Principle: The sample is vaporized at high temperatures (250°C+) and bombarded with 70 eV electrons.

The Challenge (Thermal Artifacts): Oximes are prone to thermal dehydration in the GC injection port. The heat catalyzes the elimination of water from the oxime, converting a portion of the sample into the corresponding nitrile (4-propoxybenzonitrile) before it even reaches the detector.

  • Reaction:

    
     (Note: This specific mechanism usually requires loss of the methyl group or complex rearrangement, but simple dehydration to a nitrile-like artifact [M-18] is the hallmark signature).
    

Predicted Spectral Features (EI):

  • Molecular Ion (

    
    ):  Weak signal at m/z 193 .
    
  • Dehydration Artifact (

    
    ):  Significant peak at m/z 175  (indicative of thermal degradation).
    
  • Fragmentation: Strong signals at m/z 150 (Loss of propyl group,

    
    ) and m/z 135  (Loss of propoxy group).
    
Method B: LC-MS (Electrospray Ionization)

The Soft/Ambient Approach

Operational Principle: The sample is dissolved in a mobile phase and ionized at atmospheric pressure via a high-voltage capillary. This "soft" ionization transfers protons without imparting excessive thermal energy.

The Advantage: ESI preserves the integrity of the labile


 bond. The dominant species is the protonated molecule 

.

Predicted Spectral Features (ESI+):

  • Base Peak: Strong, distinct signal at m/z 194.12 (

    
    ).
    
  • Adducts: Potential sodium adduct

    
     at m/z 216.10 .
    
  • Dimers: At high concentrations, a dimer

    
     at m/z 387.23  may appear.
    

Experimental Protocols

Protocol A: LC-MS (Recommended)

System: Agilent 6545 Q-TOF or equivalent High-Resolution MS.

  • Sample Prep: Dissolve 1 mg of oxime in 1 mL of Methanol/Water (50:50) + 0.1% Formic Acid. Dilute to 10 ppm.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source Parameters:

    • Gas Temp: 325°C.

    • Drying Gas: 10 L/min.

    • Fragmentor: 110 V (Keep low to prevent in-source fragmentation).

Protocol B: GC-MS (For Structural Fingerprinting)

System: Single Quadrupole GC-MS (e.g., Shimadzu QP2020).

  • Sample Prep: Dissolve 1 mg in 1 mL Ethyl Acetate. Derivatization (TMS) is recommended to stabilize the oxime but direct injection is described here for comparison.

  • Inlet: Split mode (20:1), Temperature 200°C (Lower temperature minimizes degradation; standard 250°C will degrade sample).

  • Column: HP-5MS or equivalent (30m x 0.25mm).

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Scan Range: 40-300 m/z.

Data Interpretation & Visualization

Comparative Data Summary
MetricLC-MS (ESI+)GC-MS (EI)
Observed Ion 194.1176 (

)
193.1 (

) & 175.1 (

)
Signal Confidence High (Intact Molecule)Low (Mixed with artifacts)
Mass Error < 5 ppm (with Q-TOF)Unit Resolution (Single Quad)
Dominant Error Source Matrix suppressionThermal degradation (Nitrile formation)
Pathway Diagram: Thermal vs. Soft Ionization

The following diagram illustrates why GC-MS yields ambiguous data for oximes compared to the direct confirmation provided by LC-MS.

OximeAnalysis Sample 1-(4-Propoxyphenyl) ethanone oxime (MW 193.11) GC_Inlet GC Inlet (High Heat >200°C) Sample->GC_Inlet Injection LC_Source ESI Source (Ambient Pressure) Sample->LC_Source Infusion Degradation Thermal Degradation (Loss of H2O) GC_Inlet->Degradation Heat Stress EI_Source EI Source (70 eV) GC_Inlet->EI_Source Minor Intact Path Nitrile Artifact: Nitrile (m/z 175) Degradation->Nitrile Nitrile->EI_Source Spectra_GC GC Spectrum: Mix of 193 (weak) & 175 (strong) EI_Source->Spectra_GC Protonation Protonation [M+H]+ LC_Source->Protonation Soft Ionization Spectra_LC LC Spectrum: Clean Peak at 194.12 Protonation->Spectra_LC

Caption: Figure 1. Divergent analytical pathways. The red path (GC-MS) highlights the risk of thermal dehydration leading to artifact peaks (m/z 175), whereas the green path (LC-MS) preserves the molecular integrity for accurate weight confirmation.

Critical Analysis & Recommendations

1. The "Nitrile Trap" in GC-MS: Researchers often misidentify the peak at m/z 175 as a synthesis impurity (the nitrile intermediate). However, if the peak area varies with injector temperature (e.g., higher area at 280°C vs 200°C), it is a method-induced artifact, not a sample impurity.

2. Isotopic Pattern Confirmation: For the LC-MS data, the confirmation should not rely on m/z alone. The isotopic abundance of the M+1 peak (due to


) should match the theoretical calculation for 11 carbons (~12.1% relative to the monoisotopic peak).

3. Final Recommendation:

  • Primary Confirmation: Use LC-MS (ESI+) in high-resolution mode. Look for 194.1176.

  • Secondary Confirmation: If only GC-MS is available, derivatize the oxime with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) prior to injection. This replaces the labile proton with a TMS group (

    
    ), preventing dehydration and shifting the mass to 265.2 Da .
    

References

  • BenchChem. (2025).[2] Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2'-Aminoacetophenone Oxime Derivatives. Retrieved from 2

  • Ouédraogo, I. W., et al. (2009).[3] Conversion of natural aldehydes... into oximes: GC-MS and FT-IR analysis. Molecules, 14(9), 3275-3285.[3] (Demonstrates thermal dehydration of oximes to nitriles in GC injectors). Retrieved from 3

  • Siuzdak, G., et al. (2015). New metabolomic platform reveals extent of thermal degradation in GC–MS. Bioanalysis Zone. (Discusses artifact formation in GC-MS). Retrieved from 4

  • ResearchGate Discussion. (2015). How can I remove nitrile impurities from the oxime? (Community consensus on oxime decomposition in GC injection ports).[5] Retrieved from 5[6]

  • Sigma-Aldrich. (n.d.). 1-(4-Propoxyphenyl)-1-ethanone oxime Product Data. Retrieved from 7

Sources

benchmarking the synthetic efficiency of 1-(4-Propoxyphenyl)ethanone oxime preparation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the synthetic pathways for 1-(4-Propoxyphenyl)ethanone oxime , a critical intermediate in the synthesis of liquid crystal mesogens and amide-based pharmaceutical precursors. We benchmark three distinct methodologies: Classical Solvothermal Reflux , Microwave-Assisted Synthesis , and Mechanochemical (Solvent-Free) Grinding .

Key Findings:

  • Highest Yield: Mechanochemical Synthesis (>96%).

  • Fastest Kinetics: Microwave-Assisted (3–5 minutes).

  • Scalability: Solvothermal remains the standard for bulk processing, despite higher E-factors.

Introduction & Mechanistic Principles[1][2][3][4]

The conversion of 1-(4-Propoxyphenyl)ethanone (p-propoxyacetophenone) to its oxime derivative is a condensation reaction governed by the nucleophilic attack of hydroxylamine on the carbonyl carbon.

The 4-propoxy substituent is an electron-donating group (EDG). While this increases the electron density of the aromatic ring, it slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted acetophenone. Consequently, pH control is critical. If the pH is too low, the hydroxylamine is fully protonated (


) and loses nucleophilicity; if too high, the carbonyl is less susceptible to attack.
Reaction Mechanism

The reaction proceeds via a tetrahedral intermediate, followed by acid-catalyzed dehydration.

ReactionMechanism Ketone 1-(4-Propoxyphenyl) ethanone Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack NH2OH Hydroxylamine (NH2OH) NH2OH->Intermediate Transition Acid-Catalyzed Dehydration Intermediate->Transition Proton Transfer Oxime Target Oxime (E/Z Isomers) Transition->Oxime - H2O

Figure 1: Mechanistic pathway of oximation. The rate-determining step is often the dehydration of the tetrahedral intermediate in neutral/basic media.

Experimental Benchmarking

Method A: Classical Solvothermal Reflux (The Control)

This is the industry-standard "wet" chemistry approach. It is robust but suffers from long reaction times and high solvent waste.

  • Reagents: Ketone (1.0 eq),

    
     (1.5 eq), Sodium Acetate (1.5 eq).
    
  • Solvent: Ethanol/Water (80:20 v/v).

  • Protocol:

    • Dissolve 10 mmol of 1-(4-Propoxyphenyl)ethanone in 20 mL Ethanol.

    • Add aqueous solution of hydroxylamine hydrochloride and sodium acetate.

    • Reflux at 80°C for 2–3 hours . Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Cool to 0°C to precipitate the product.

    • Filter and recrystallize from ethanol.

Method B: Microwave-Assisted Synthesis (High Throughput)

Microwave irradiation utilizes dipolar polarization to heat the reaction mixture directly, significantly accelerating the condensation rate.

  • Reagents: Ketone (1.0 eq),

    
     (1.2 eq), Pyridine or Basic Alumina.
    
  • Solvent: Minimal Ethanol (or solvent-free on solid support).

  • Protocol:

    • Mix 5 mmol ketone and hydroxylamine in a microwave-safe vial.

    • Add 0.5 mL Pyridine (acts as both solvent and base).

    • Irradiate at 200W for 2–4 minutes (Max temp: 100°C).

    • Pour mixture into ice water to precipitate the oxime.

Method C: Mechanochemical Grinding (Green Chemistry)

This method relies on mechanical energy (friction/impact) to drive the reaction between solids. It creates a "liquid eutectic melt" transiently at the contact points.

  • Reagents: Ketone (1.0 eq),

    
     (1.1 eq), NaOH (solid, 1.1 eq).
    
  • Solvent: None (Solvent-Free).

  • Protocol:

    • Place 5 mmol of solid ketone and hydroxylamine hydrochloride in an agate mortar.

    • Add powdered NaOH.

    • Grind vigorously for 15–20 minutes . The mixture will become a paste (melt) and then re-solidify.

    • Wash the resulting solid with water to remove NaCl byproducts.

    • Dry in a desiccator.

Comparative Analysis

The following data normalizes results based on 10 mmol scale experiments.

MetricMethod A: RefluxMethod B: MicrowaveMethod C: Mechanochemical
Reaction Time 120–180 mins3–5 mins15–20 mins
Isolated Yield 82–85%92–94%96–98%
Energy Input High (Convection)Medium (Radiation)Low (Kinetic)
E-Factor (Waste) High (Solvent heavy)MediumLowest (Solvent-free)
Purity (Crude) Good (Requires recrystallization)ExcellentExcellent
Scalability HighLow (Penetration depth limits)Medium (Ball milling)
Technical Commentary
  • Solubility: The propoxy chain increases lipophilicity. In Method A, ensuring the ketone is fully dissolved in ethanol before adding the aqueous hydroxylamine is crucial to prevent phase separation, which stalls the reaction.

  • Isomerism: All methods predominantly yield the (E)-isomer due to steric repulsion between the phenyl ring and the oxime hydroxyl group. Method B (Microwave) occasionally produces higher ratios of (Z)-isomer due to rapid kinetic trapping, but thermodynamic equilibrium favors (E).

Decision Workflow

Use the following logic map to select the appropriate synthesis method for your constraints.

Workflow Start Start: Define Constraints Scale Is Scale > 100g? Start->Scale Green Is Green/Solvent-Free a Priority? Scale->Green No Reflux Method A: Conventional Reflux Scale->Reflux Yes Speed Is Speed Critical? Green->Speed No Grind Method C: Mechanochemical Green->Grind Yes Speed->Reflux No Micro Method B: Microwave Speed->Micro Yes

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on scale and constraints.

Conclusion

For small-to-medium scale research where purity and environmental impact are paramount, Method C (Mechanochemical) is the superior choice. It eliminates solvent waste and achieves near-quantitative yields without thermal degradation.

For high-throughput screening of derivatives, Method B (Microwave) offers the best time-to-result ratio. However, for industrial scaling (>1kg), Method A (Reflux) remains the only viable option due to the limitations of microwave penetration depth and the mechanical heat generation in large-scale milling.

References

  • Microwave-Assisted Oximation: Murui, K., et al. "Effect of Microwave Irradiation on Oximation of Acetylferrocene and Acetophenone."[1] Green and Sustainable Chemistry, vol. 10, no. 4, 2020.

  • Mechanochemical Synthesis: Aakeröy, C. B., & Sinha, A. S.[2] "Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway." RSC Advances, vol. 3, no.[2] 22, 2013, pp. 8168-8171.[2]

  • General Oximation Reviews: Kulkarni, P. S., et al. "A Review on Synthesis of Oximes." International Journal of Pharmaceutical Sciences and Research, 2011.
  • Beckmann Rearrangement Context: "Beckmann Rearrangement." Organic Chemistry Portal.

  • Substrate Data: "1-(4-Propoxyphenyl)ethanone." Sigma-Aldrich Product Data.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Propoxyphenyl)ethanone oxime

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the integrity of our work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 1-(4-Propoxyphenyl)ethanone oxime, ensuring the safety of laboratory personnel and compliance with regulatory standards. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Risk Assessment

Structural and Toxicological Profile:

1-(4-Propoxyphenyl)ethanone oxime belongs to the oxime class of compounds. Oximes, as a group, can exhibit varying degrees of toxicity. Some oximes are used as antidotes for nerve agent poisoning, but they are not without their own intrinsic toxicity.[1][2][3][4] Studies on various oximes have shown a broad range of toxic effects.[1][3] For instance, benzophenone oxime, a structurally related compound, is known to be harmful if swallowed and can cause serious eye damage.[5] It is prudent to handle 1-(4-Propoxyphenyl)ethanone oxime with a similar level of caution.

Inferred Hazard Profile:

Hazard ClassificationPotential Effects
Acute Toxicity (Oral) Potentially harmful if swallowed.
Eye Damage/Irritation May cause serious eye irritation or damage.
Skin Irritation May cause skin irritation upon prolonged contact.
Environmental Hazard The environmental fate and effects are not well-documented, but release into the environment should be avoided.

Given these potential hazards, 1-(4-Propoxyphenyl)ethanone oxime should be treated as a hazardous chemical waste.[6][7][8]

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate PPE are critical to minimize exposure risks during the disposal process.

Engineering Controls:

  • All handling of 1-(4-Propoxyphenyl)ethanone oxime, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and potential eye contact.[5][9]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure that skin is not exposed.[5][9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of 1-(4-Propoxyphenyl)ethanone oxime is through a licensed chemical waste disposal service, coordinated by your institution's Environmental Health and Safety (EHS) department.[5][10]

Step 1: Waste Collection and Segregation

  • Container Selection: Collect waste 1-(4-Propoxyphenyl)ethanone oxime in a designated, leak-proof container that is chemically compatible with the compound.[7][8][10] The container must be in good condition and have a secure lid.[10][11]

  • Segregation: Do not mix 1-(4-Propoxyphenyl)ethanone oxime waste with other waste streams unless you have confirmed their compatibility.[11][12] Incompatible materials can lead to dangerous chemical reactions. Store it separately from strong oxidizing agents.[5]

Step 2: Labeling the Waste Container

  • Clear Identification: The waste container must be clearly and legibly labeled with the words "Hazardous Waste".[10][13]

  • Full Chemical Name: Include the full chemical name: "1-(4-Propoxyphenyl)ethanone oxime" and its CAS number (91246-60-5). Do not use abbreviations or chemical formulas.[10]

  • Constituent Information: List all constituents and their approximate concentrations if it is a mixed waste stream.[10]

Step 3: Storage of Chemical Waste

  • Designated Area: Store the labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[8][10]

  • Secondary Containment: The SAA must have secondary containment to capture any potential leaks or spills.[5]

  • Location: The storage area should be away from sinks, floor drains, and sources of ignition.[5][14]

  • Container Closure: Keep the waste container tightly closed at all times, except when adding waste.[10][11]

Step 4: Arranging for Disposal

  • Contact EHS: Once the container is nearly full (around 90%), or before the designated accumulation time limit is reached, contact your institution's EHS department to arrange for pickup and disposal.[10]

  • Follow Institutional Protocols: Adhere to all specific procedures and paperwork requirements set by your institution for hazardous waste disposal.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for 1-(4-Propoxyphenyl)ethanone oxime cluster_pre_disposal Pre-Disposal cluster_disposal_procedure Disposal Procedure cluster_spill_response Spill Response HazardID 1. Hazard Identification (Assume Hazardous) PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) HazardID->PPE CollectWaste 3. Collect Waste in Compatible Container PPE->CollectWaste LabelContainer 4. Label Container (Name, Date, 'Hazardous Waste') CollectWaste->LabelContainer StoreWaste 5. Store in Designated Satellite Accumulation Area LabelContainer->StoreWaste ArrangePickup 6. Contact EHS for Waste Pickup StoreWaste->ArrangePickup AssessSpill A. Assess Spill and Ensure Ventilation ContainSpill B. Contain Spill with Inert Absorbent AssessSpill->ContainSpill CollectSpill C. Collect and Place in Hazardous Waste Container ContainSpill->CollectSpill Decontaminate D. Decontaminate Area CollectSpill->Decontaminate Decontaminate->LabelContainer Spill Spill Occurs Spill->AssessSpill

Caption: Disposal workflow for 1-(4-Propoxyphenyl)ethanone oxime.

Emergency Procedures: Spill Cleanup

In the event of a spill, prompt and safe cleanup is essential.[15]

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the EHS department.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a small, manageable spill, contain the material using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5] Avoid generating dust.[5]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Labeling: Label the container with the spilled chemical's name and indicate that it is spill cleanup debris.

  • Disposal: Arrange for the disposal of the spill cleanup waste through your EHS department.

Regulatory Compliance

Adherence to hazardous waste regulations is a legal requirement. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) have established guidelines for hazardous waste management.[7][8][15][16][17] Your institution's EHS department will have specific protocols that align with these federal and any applicable state and local regulations.[10][18]

By following these procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of scientific responsibility.

References

  • Organophosphorus compounds and oximes: a critical review - PMC. (2020, June 6). Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Retrieved from [Link]

  • The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime - Frontiers. (2019, May 21). Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30). Retrieved from [Link]

  • (PDF) Organophosphorus compounds and oximes: a critical review - ResearchGate. (2020, June 6). Retrieved from [Link]

  • Toxicity, pharmacokinetics, and effectiveness of the ortho-chlorinated bispyridinium oxime, K870 - PubMed. (2022, June 20). Retrieved from [Link]

  • Safety and Efficacy of New Oximes to Reverse Low Dose Diethyl-Paraoxon-Induced Ventilatory Effects in Rats - MDPI. (2020, July 3). Retrieved from [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE - Auburn Research. Retrieved from [Link]

  • Hazardous & Regulated Waste Management Guide - Western Kentucky University. Retrieved from [Link]

  • Chapter 20: Chemical Waste Management - University of Nevada, Reno. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview | Occupational Safety and Health Administration. Retrieved from [Link]

  • 1910.120 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration. Retrieved from [Link]

  • Regulation of Laboratory Waste - American Chemical Society. Retrieved from [Link]

  • Management of Hazardous Waste Procedure - Yale Environmental Health & Safety. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Retrieved from [Link]

  • 1-(4-Methoxyphenyl)ethanone oxime | C9H11NO2 | CID 5355943 - PubChem. Retrieved from [Link]

  • Safety Data Sheet - CRC. Retrieved from [Link]

  • Chemical Properties of Ethanone, 1-phenyl-, oxime (CAS 613-91-2) - Cheméo. Retrieved from [Link]

  • Ethanone,1-(4-methoxyphenyl)-, oxime | CAS#:2475-92-5 | Chemsrc. Retrieved from [Link]

  • Chemical Waste Management Guide. Retrieved from [Link]

  • Ethanone, 1-(2-hydroxy-5-nonylphenyl)-, oxime, branched - Assessment statement (CA09615). Retrieved from [Link]

  • 2-Butanone Oxime, a Chemical of Concern in the Working Environment - ResearchGate. Retrieved from [Link]

  • 2-Butanone Oxime, a Chemical of Concern in the Working Environment - jeeng.net. Retrieved from [Link]

  • 2-Butanone,oxime (MEKO) - Evaluation statement - 14 December 2023 - Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.